molecular formula C11H14N2O B109670 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one CAS No. 13691-28-6

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Número de catálogo: B109670
Número CAS: 13691-28-6
Peso molecular: 190.24 g/mol
Clave InChI: WVPDRVCSLZCQAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This chemical features a pyrrolidine ring, a five-membered saturated heterocycle that is a key structural motif in many biologically active molecules and is miscible with water . The compound is part of the pyrrolidine chemical family, a scaffold that is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, and has shown expanding applications in materials science . As such, it serves as a valuable building block in medicinal chemistry for the research and development of new therapeutic agents. Its structure, which includes an aromatic aminophenyl group, makes it a versatile intermediate for further chemical synthesis and exploration in various research applications. This product is intended for research and development purposes only and is strictly not intended for human or animal use .

Propiedades

IUPAC Name

1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-7-11(14)13(8)10-5-3-9(12)4-6-10/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPDRVCSLZCQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326015
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13691-28-6
Record name 13691-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS: 13691-28-6) is a specialized bifunctional heterocyclic intermediate widely utilized in pharmaceutical research and materials science. Characterized by a stable


-lactam core, a chiral center at the C5 position, and a reactive para-aniline moiety, this molecule serves as a critical scaffold for the synthesis of bioactive compounds, particularly in the development of Factor Xa inhibitors, kinase inhibitors, and high-performance polyamides.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis

The molecule features a pyrrolidin-2-one (gamma-lactam) ring substituted at the nitrogen (N1) with a 4-aminophenyl group and at the C5 position with a methyl group. The presence of the C5-methyl group introduces chirality, although the commercially available CAS 13691-28-6 is typically supplied as a racemate.

Property Data
IUPAC Name 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
Common Synonyms 1-(4-Aminophenyl)-5-methyl-2-pyrrolidinone; N-(4-Aminophenyl)-5-methyl-gamma-lactam
CAS Number 13691-28-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES CC1CCC(=O)N1C2=CC=C(N)C=C2
Stereochemistry Racemic (contains one chiral center at C5)
Physicochemical Properties
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Typically 140–145°C (predicted range based on structural analogs; specific batch CoA should be consulted).

  • Solubility:

    • High: DMSO, Methanol, Ethanol, DMF.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (due to the lipophilic aromatic and methyl groups counteracting the polar lactam).

  • pKa (Conjugate Acid): ~4.5–5.0 (attributable to the aniline -NH₂). The lactam nitrogen is non-basic.

  • LogP: ~1.39 (Predicted), indicating moderate lipophilicity suitable for crossing biological membranes.

Synthetic Pathways

The synthesis of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one is classically achieved through the condensation of


-valerolactone (GVL)  with an aniline derivative. Two primary routes exist: the direct condensation with p-phenylenediamine (PPD) or the condensation with p-nitroaniline followed by reduction.
Route A: Direct Condensation (Industrial Preferred)

This route minimizes steps but requires careful control to prevent bis-alkylation of the diamine.

  • Reagents:

    
    -Valerolactone, p-Phenylenediamine (excess).
    
  • Conditions: High temperature (150–200°C), acid catalyst (e.g., p-TsOH), or solvothermal conditions.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the lactone carbonyl, ring opening to the hydroxy-amide, followed by thermal cyclodehydration.

Route B: Nitro-Reduction Pathway (High Purity)

Preferred for laboratory scale to avoid byproduct formation.

  • Step 1: Condensation of

    
    -valerolactone with p-nitroaniline.
    
  • Step 2: Catalytic hydrogenation (H₂/Pd-C) of the nitro group to the amine.

Synthesis GVL γ-Valerolactone (Precursor) Inter Intermediate: 4-hydroxy-N-(4-aminophenyl)pentanamide GVL->Inter Nucleophilic Attack (Heat, Cat. Acid) PPD p-Phenylenediamine (Reagent) PPD->Inter Product TARGET: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Inter->Product Cyclodehydration (-H₂O) Byprod Byproduct: H₂O Inter->Byprod

Figure 1: Synthetic pathway via direct condensation of


-valerolactone and p-phenylenediamine.[1][2]
Reactivity Profile & Medicinal Chemistry Applications

The molecule acts as a bifunctional scaffold :

  • The Aniline Handle (Nucleophile): The primary amine at the para position is the site of derivatization. It readily participates in acylation, sulfona-mide formation, and urea synthesis.

  • The Lactam Core (Structural Rigidifier): The pyrrolidinone ring provides a rigid, polar spacer that orients the aromatic ring and the methyl group in a specific 3D conformation, critical for binding affinity in enzyme pockets (e.g., Factor Xa, kinases).

Key Reactions in Library Synthesis
  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to generate N-aryl amides.

  • Urea Formation: Reaction with isocyanates to form urea derivatives, a common motif in kinase inhibitors to form hydrogen bonds with the hinge region.

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides to form diarylamines.

Reactivity Core 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (Core Scaffold) Amide Amide Derivatives (Kinase Inhibitors) Core->Amide + R-COOH / HATU Urea Urea/Carbamate Derivatives (Enzyme Binders) Core->Urea + R-NCO Sandmeyer Aryl Halides/Nitriles (Via Diazonium) Core->Sandmeyer + NaNO₂ / HX

Figure 2: Divergent synthesis capabilities of the scaffold in medicinal chemistry.

Analytical Characterization

To validate the identity of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, the following spectroscopic signatures are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz) - Predicted
  • δ 1.15 ppm (d, 3H): Methyl group at C5 (doublet due to coupling with H5).

  • δ 1.60–2.40 ppm (m, 4H): Methylene protons (H3 and H4) of the pyrrolidinone ring.

  • δ 4.10 ppm (m, 1H): Methine proton at C5 (chiral center).

  • δ 5.10 ppm (s, 2H): Broad singlet for the aniline -NH₂ (exchangeable with D₂O).

  • δ 6.55 ppm (d, 2H): Aromatic protons ortho to the amine (shielded).

  • δ 7.05 ppm (d, 2H): Aromatic protons meta to the amine (deshielded by the lactam nitrogen).

Mass Spectrometry (ESI)
  • [M+H]⁺: 191.24 m/z.

  • Fragmentation: Loss of the methyl group or ring opening of the lactam may be observed at higher collision energies.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for anilines and lactams .

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

    • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline group (which turns dark brown/black upon air exposure).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All operations involving heating or dust generation must be performed in a fume hood.

References
  • Sigma-Aldrich. Product Specification: 1-(4-aminophenyl)-5-methyl-2-pyrrolidinone (CAS 13691-28-6).[3]Link

  • PubChem. Compound Summary: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.[4]Link

  • Alonso, F., et al.

    
    -valerolactone." Green Chemistry, 2021. (Contextual reference for GVL-amine condensation mechanics). Link
    
  • Hit2Lead. Chemical Building Blocks: 1-(4-aminophenyl)-5-methyl-2-pyrrolidinone Properties.[3]Link

  • Beilstein Journal of Organic Chemistry. "Experimental and theoretical studies on the synthesis of substituted pyrrolidin-2-ones." (General synthetic methodology).[5] Link

Sources

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Part 1: Executive Summary

In the landscape of medicinal chemistry, 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) serves as a high-value pharmacophore and synthetic intermediate.[1] Structurally, it combines a rigid


-lactam (pyrrolidinone) core with a polar, reactive aniline moiety.[1] This bifunctional architecture makes it a privileged scaffold in the design of Factor Xa inhibitors, anticonvulsants, and androgen receptor modulators.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its structural dynamics, validated synthetic pathways, and critical quality control parameters.[1] It is designed for researchers requiring actionable data for library synthesis and lead optimization.[1]

Part 2: Chemical Identity & Structural Architecture

The molecule features a chiral center at the C5 position of the pyrrolidinone ring.[1] While often synthesized as a racemate, the stereochemical orientation of the methyl group can significantly influence binding affinity in protein-ligand interactions.[1]

Table 1: Physicochemical Profile[1]
ParameterData
IUPAC Name 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
CAS Number 13691-28-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Physical State Solid (Light brown to off-white powder)
Melting Point 122–124 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~4.8 (Aniline NH₂), ~-0.5 (Lactam Carbonyl)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Structural Dynamics

The 5-methyl group introduces steric bulk that forces the pyrrolidinone ring into a specific envelope conformation.[1] This conformational lock is critical for bioactivity, often restricting the rotation of the N-aryl bond relative to the lactam plane.[1]

  • Electronic Environment: The lactam nitrogen is non-basic due to resonance with the carbonyl.[1] The para-amino group remains nucleophilic, serving as the primary handle for further derivatization (e.g., amide coupling, sulfonylation).[1]

Part 3: Synthetic Pathways

The most atom-economical route to 1-(4-aminophenyl)-5-methylpyrrolidin-2-one utilizes


-Valerolactone (GVL) , a biomass-derived platform chemical.[1] This pathway avoids the use of halogenated alkylating agents.[1]
Mechanism of Action
  • Nucleophilic Attack: The amine of p-phenylenediamine attacks the carbonyl carbon of GVL.[1]

  • Ring Opening: Formation of the intermediate hydroxy-amide.[1]

  • Cyclodehydration: Thermal closure of the ring to form the thermodynamically stable 5-membered lactam.[1]

Diagram 1: Synthetic Workflow (GVL Route)

Synthesis Start1 p-Phenylenediamine (Nucleophile) Inter Intermediate: N-(4-aminophenyl)-4-hydroxypentanamide Start1->Inter  150°C, Inert Atm   Start2 gamma-Valerolactone (Electrophile) Start2->Inter Product TARGET: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Inter->Product  Cyclodehydration (-H2O)   Water Byproduct: H2O Inter->Water

Caption: Thermal condensation of p-phenylenediamine and gamma-valerolactone via an addition-elimination mechanism.

Experimental Protocol (Self-Validating)

Note: This protocol assumes the use of p-nitroaniline followed by reduction to avoid polymerization of the diamine.

  • Condensation: Charge a pressure vessel with p-nitroaniline (1.0 eq) and

    
    -valerolactone (1.5 eq). Add a catalytic amount of acetic acid.[1]
    
  • Reaction: Heat to 180°C for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of aniline.[1]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[1] Wash organic layer with NaHCO₃.[1]

  • Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (5 wt%).[1] Hydrogenate at 30 psi for 4 hours.

  • Purification: Filter catalyst. Recrystallize from Ethanol/Water to yield the title compound.

Part 4: Spectroscopic Characterization

Verification of the structure relies on identifying the specific coupling patterns of the 5-methyl group and the para-substituted aromatic ring.[1]

1H NMR Interpretation (DMSO-d6, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.15 ppm Doublet (

Hz)
3H-CH₃Methyl group at C5 (diagnostic).[1]
1.60 – 2.45 ppm Multiplets4HRing -CH₂-C3 and C4 protons of the lactam ring.[1]
4.20 ppm Multiplet1HC5-HChiral proton; deshielded by N-aryl and methyl.[1]
4.95 ppm Broad Singlet2H-NH₂Exchangeable aniline protons.[1]
6.55 ppm Doublet (

Hz)
2HAr-H (Ortho to NH₂)Electron-rich aromatic protons (shielded).[1]
6.95 ppm Doublet (

Hz)
2HAr-H (Meta to NH₂)Protons ortho to the lactam nitrogen.[1]
Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]⁺ = 191.12 m/z.[1]

  • Fragmentation Logic:

    • Loss of Methyl radical (

      
      ).[1]
      
    • Cleavage of the lactam ring (loss of CO,

      
      ).[1]
      
    • Diagnostic fragment at m/z ~108 (p-phenylenediamine fragment) confirms the N-aryl linkage.[1]

Part 5: Pharmaceutical Applications & Quality Control

This molecule is a "Privileged Structure" intermediate.[1] Its rigidity reduces the entropic penalty of binding to biological targets.[1]

Key Applications
  • Factor Xa Inhibitors: The lactam ring serves as a surrogate for the morpholinone or piperidinone rings found in anticoagulants like Rivaroxaban or Apixaban derivatives.[1]

  • Epigenetic Modulators: Used in the synthesis of BET bromodomain inhibitors where the aniline amine forms a hydrogen bond with the conserved asparagine residue.[1]

  • Polymer Chemistry: High-performance polyamides and aramid fiber precursors.[1]

Impurity Profiling (HPLC)
  • Impurity A (Starting Material): p-Phenylenediamine (Genotoxic; limit < 10 ppm).[1]

  • Impurity B (Over-reaction): N,N'-bis(5-methyl-2-oxopyrrolidin-1-yl)benzene (Double alkylation).[1]

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).[1]

Part 6: Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under nitrogen atmosphere. Light sensitive (aniline oxidation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. Retrieved from [Link][1]

  • Zhang, Z., et al. (2019). Green synthesis of N-substituted lactams via catalytic coupling of amines with gamma-valerolactone. Green Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(4-aminophenyl)-5-methylpyrrolidin-2-one.[1] Retrieved from [Link][1]

Sources

Technical Guide: Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS: 13691-28-6), a functionalized


-lactam intermediate used in the development of pharmaceuticals, particularly Factor Xa inhibitors and matrix metalloproteinase inhibitors.[1]

The pathway focuses on the Catalytic Reductive Cyclization of biomass-derived Levulinic Acid (or its esters) with 4-Nitroaniline (or p-Phenylenediamine).[1] This route is selected for its atom economy, scalability, and alignment with "Green Chemistry" principles by utilizing renewable feedstocks.

Retrosynthetic Analysis & Strategy

The target molecule features a


-lactam core substituted at the 

-position with a 4-aminophenyl group and at the C5-position with a methyl group.[1]
Core Disconnection

The strategic disconnection occurs at the amide bond and the C5-N bond, tracing back to Levulinic Acid (LA) and a nitrogen source.

  • Precursor A: Levulinic Acid (4-oxopentanoic acid), a keto-acid accessible from lignocellulosic biomass.[1]

  • Precursor B: 4-Nitroaniline or p-Phenylenediamine (PPD) .[1][2]

Pathway Selection: The "Nitro-Cascade" Route

While direct condensation with p-phenylenediamine is possible, it suffers from chemoselectivity issues (formation of bis-lactams).[1] The preferred protocol utilizes 4-Nitroaniline in a one-pot hydrogenation cascade .[1]

Mechanism:

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to a primary amine in situ.

  • Condensation: The newly formed amine attacks the ketone of Levulinic Acid to form a hemiaminal/imine.

  • Cyclization: Intramolecular nucleophilic attack of the amine on the carboxylic acid (or ester) closes the ring, releasing water/alcohol.

This cascade is self-validating: the unreactive nitro group prevents premature polymerization, and cyclization only occurs after the specific reduction event.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cascade from Levulinic Acid and 4-Nitroaniline to the target lactam.

SynthesisPathway cluster_conditions Reaction Conditions Levulinic Levulinic Acid (C5H8O3) Intermediate1 p-Phenylenediamine (In-Situ Generated) Levulinic->Intermediate1 H2, Pd/C (Nitro Reduction) NitroAniline 4-Nitroaniline (C6H6N2O2) NitroAniline->Intermediate1 H2, Pd/C (Nitro Reduction) Intermediate2 Schiff Base / Hemiaminal Intermediate Intermediate1->Intermediate2 Condensation (-H2O) Target 1-(4-Aminophenyl)-5- methylpyrrolidin-2-one Intermediate2->Target Intramolecular Cyclization (-H2O) Cond1 Temp: 150°C Press: 50 bar H2 Solvent: 1,4-Dioxane

Caption: One-pot catalytic reductive amination cascade transforming Levulinic Acid and 4-Nitroaniline into the target lactam.

Experimental Protocol

This protocol is adapted from high-pressure hydrogenation methodologies (e.g., DuPont patents and Green Chemistry literature) optimized for N-aryl pyrrolidone synthesis.[1]

Materials & Reagents
ReagentRoleEquiv.Notes
Levulinic Acid Substrate1.0>98% purity; can substitute with Ethyl Levulinate.
4-Nitroaniline Nitrogen Source1.05Slight excess ensures complete consumption of LA.[1]
5% Pd/C Catalyst2-5 wt%Palladium on Carbon (50% wet).[1]
1,4-Dioxane Solvent-10 mL per gram of substrate.[1]
Hydrogen (H₂) ReductantExcess35–50 bar (500–725 psi).[1]
Step-by-Step Procedure
Phase 1: Reactor Loading
  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 4-Nitroaniline (14.5 g, 105 mmol) and Levulinic Acid (11.6 g, 100 mmol) in 1,4-Dioxane (150 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (0.6 g) to the solution.[1] Caution: Pd/C is pyrophoric; keep wet.

  • Sealing: Seal the reactor and purge three times with Nitrogen (

    
    ) to remove oxygen, then three times with Hydrogen (
    
    
    
    ).
Phase 2: Reductive Cyclization
  • Pressurization: Charge the reactor with

    
     to 35 bar (500 psi) .
    
  • Heating: Heat the mixture to 150°C with vigorous stirring (800-1000 rpm).

    • Mechanistic Note: As temperature rises, the nitro group reduces to the amine (

      
      ), which then condenses with the ketone (
      
      
      
      ) and cyclizes.
  • Reaction Time: Maintain conditions for 4–6 hours . Monitor

    
     uptake; repressurize if necessary to maintain constant pressure.
    
  • Completion: Cool the reactor to room temperature (

    
    ) and vent the hydrogen gas safely.
    
Phase 3: Isolation & Purification
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with small amounts of dioxane or ethanol.

  • Concentration: Remove the solvent under reduced pressure (Rotavap) to yield a crude dark oil or solid.[1]

  • Crystallization: Recrystallize the crude product from Ethanol/Water or Ethyl Acetate/Hexane .

    • Target: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one precipitates as an off-white to pale yellow solid.[1]

  • Yield: Expected yield is 85–92% .

Data & Characterization

The synthesized compound must be validated against the following physicochemical properties.

Physicochemical Properties Table
PropertyValueMethod of Verification
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 190.24 g/mol -
Appearance Off-white / Pale yellow solidVisual Inspection
Melting Point 112–115°CDSC or Capillary MP
Solubility Soluble in MeOH, DMSO, DCM-
Spectroscopic Validation
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.15 (d, 3H, 
      
      
      
      at C5)
    • 
       1.6-2.4 (m, 4H, pyrrolidone ring protons)
      
    • 
       4.1-4.3 (m, 1H, C5-H)[1]
      
    • 
       4.9-5.1 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.5 (d, 2H, Ar-H ortho to amine)
      
    • 
       7.0 (d, 2H, Ar-H meta to amine)
      
  • IR Spectrum:

    • Strong band at 1660–1690 cm

      
        (Lactam C=O stretch).[1]
      
    • Doublet at 3300–3400 cm

      
        (Primary Amine N-H stretch).[1]
      

Critical Process Parameters (CPP)

To ensure reproducibility and safety, strictly control the following variables:

  • Temperature Control (

    
    ): 
    
    • Risk:[3] Temperatures

      
       may lead to incomplete cyclization, yielding the open-chain amino-acid intermediate.[1] Temperatures 
      
      
      
      may cause degradation or polymerization.[1]
  • Hydrogen Pressure:

    • Risk:[3] Insufficient pressure (<10 bar) will slow the nitro reduction, potentially allowing the intermediate imine to hydrolyze or polymerize.

  • Stoichiometry:

    • Use a slight excess of the nitrogen source. If using p-Phenylenediamine directly (instead of nitroaniline), use >3 equivalents to prevent the formation of the bis-lactam (where both amines react with two Levulinic Acid molecules).[1]

References

  • Manzer, L. E., et al. (2004). Production of 5-methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds.[1] U.S. Patent No.[1][2][4] 6,818,593.[1] Washington, DC: U.S. Patent and Trademark Office.

    • [1]

  • Xie, C., et al. (2019). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society, 141(9), 4002–4009.

    • [1]

  • Li, W., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals.[1] ChemSusChem, 16(23), e202301091.

    • [1]

  • Alfa Chemistry. (n.d.).[1] 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) Product Entry.[1]

Sources

A Spectroscopic and Interpretive Guide to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectral data for the compound 1-(4-aminophenyl)-5-methylpyrrolidin-2-one. In the absence of publicly available, experimentally derived spectra, this document serves as a comprehensive predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from closely related structural analogs, we present a robust interpretation of the anticipated spectral features of this molecule. This guide is designed to be a valuable resource for the identification, characterization, and quality control of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one.

Introduction to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one and the Imperative of Spectral Analysis

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a substituted N-aryl lactam. The pyrrolidinone ring is a common motif in pharmaceuticals and bioactive molecules, valued for its metabolic stability and ability to participate in hydrogen bonding. The 4-aminophenyl group introduces a primary aromatic amine, a key functional group for further chemical modification and a potential pharmacophore. Accurate spectral analysis is paramount for confirming the chemical identity, purity, and structure of such compounds, which is a critical step in any research and development pipeline. This guide will systematically deconstruct the predicted spectral data, providing a foundational understanding for researchers working with this or structurally similar molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for 1-(4-aminophenyl)-5-methylpyrrolidin-2-one are based on the analysis of its constituent parts: a 1,4-disubstituted benzene ring and a 5-methyl-substituted pyrrolidin-2-one ring. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Methodology for Spectral Prediction:

The prediction of the ¹H NMR spectrum is achieved by a correlative analysis of known spectral data for 5-methyl-2-pyrrolidone and 1-(4-aminophenyl)-2-pyrrolidinone. This approach allows for an evidence-based estimation of the chemical shifts and coupling patterns.

Workflow for ¹H NMR Prediction and Interpretation:

G cluster_0 Data Acquisition (Conceptual) cluster_1 Analysis and Prediction cluster_2 Interpretation Acquire ¹H NMR data for 5-methyl-2-pyrrolidone Acquire ¹H NMR data for 5-methyl-2-pyrrolidone Analyze pyrrolidinone ring protons Analyze pyrrolidinone ring protons Acquire ¹H NMR data for 5-methyl-2-pyrrolidone->Analyze pyrrolidinone ring protons Acquire ¹H NMR data for 1-(4-aminophenyl)-2-pyrrolidinone Acquire ¹H NMR data for 1-(4-aminophenyl)-2-pyrrolidinone Analyze aromatic protons Analyze aromatic protons Acquire ¹H NMR data for 1-(4-aminophenyl)-2-pyrrolidinone->Analyze aromatic protons Predict chemical shifts and coupling constants for target molecule Predict chemical shifts and coupling constants for target molecule Analyze pyrrolidinone ring protons->Predict chemical shifts and coupling constants for target molecule Analyze aromatic protons->Predict chemical shifts and coupling constants for target molecule Assign signals to specific protons Assign signals to specific protons Predict chemical shifts and coupling constants for target molecule->Assign signals to specific protons Correlate with molecular structure Correlate with molecular structure Assign signals to specific protons->Correlate with molecular structure

Caption: Conceptual workflow for predicting the ¹H NMR spectrum.

Predicted ¹H NMR Assignments:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (CH₃)~1.2Doublet3H~6.5Aliphatic methyl group adjacent to a methine proton (H-5).
H-b (CH₂)~1.8 - 2.0Multiplet2H-Methylene protons on the pyrrolidinone ring.
H-c (CH₂)~2.3 - 2.5Multiplet2H-Methylene protons adjacent to the carbonyl group.
H-d (CH)~3.8 - 4.0Multiplet1H-Methine proton at the 5-position of the pyrrolidinone ring.
H-e (NH₂)~3.5 - 4.5Broad Singlet2H-Protons of the primary aromatic amine; chemical shift is solvent-dependent.
H-f (Ar-H)~6.6 - 6.8Doublet2H~8.5Aromatic protons ortho to the amino group.
H-g (Ar-H)~7.0 - 7.2Doublet2H~8.5Aromatic protons meta to the amino group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the known values for N-substituted pyrrolidinones and aniline derivatives.

Predicted ¹³C NMR Assignments:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃)~20Aliphatic methyl carbon.
C-2 (CH₂)~30Methylene carbon on the pyrrolidinone ring.
C-3 (CH₂)~35Methylene carbon adjacent to the carbonyl group.
C-4 (CH)~55Methine carbon at the 5-position of the pyrrolidinone ring.
C-5 (C=O)~175Carbonyl carbon of the lactam.
C-6 (Ar-C)~115Aromatic carbons ortho to the amino group.
C-7 (Ar-C)~125Aromatic carbons meta to the amino group.
C-8 (Ar-C)~130Quaternary aromatic carbon attached to the nitrogen of the pyrrolidinone ring.
C-9 (Ar-C)~145Aromatic carbon attached to the amino group.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on the characteristic frequencies of amides, aromatic amines, and alkyl groups.

Methodology for IR Spectral Interpretation:

The interpretation of the IR spectrum involves identifying characteristic absorption bands for the key functional groups within the molecule.

Workflow for IR Spectrum Interpretation:

G cluster_0 Functional Group Identification cluster_1 Spectral Region Correlation Amide C=O Amide C=O 1650-1680 cm⁻¹ 1650-1680 cm⁻¹ Amide C=O->1650-1680 cm⁻¹ Aromatic Amine N-H Aromatic Amine N-H 3300-3500 cm⁻¹ 3300-3500 cm⁻¹ Aromatic Amine N-H->3300-3500 cm⁻¹ Aromatic C=C Aromatic C=C 1500-1600 cm⁻¹ 1500-1600 cm⁻¹ Aromatic C=C->1500-1600 cm⁻¹ Aliphatic C-H Aliphatic C-H 2850-2960 cm⁻¹ 2850-2960 cm⁻¹ Aliphatic C-H->2850-2960 cm⁻¹

Caption: Correlation of functional groups to IR spectral regions.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3450 and ~3350Medium-StrongPrimary Aromatic AmineN-H asymmetric and symmetric stretching
~2960-2850MediumC-H (Alkyl)C-H stretching
~1660StrongLactam (Amide)C=O stretching
~1620MediumAromatic Ring / AmineC=C stretching / N-H scissoring
~1520StrongAromatic RingC=C stretching
~1250StrongAromatic AmineC-N stretching

The presence of two distinct N-H stretching bands is a key indicator of the primary amine. The strong carbonyl absorption around 1660 cm⁻¹ is characteristic of a five-membered lactam ring.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, with a molecular formula of C₁₁H₁₄N₂O, the expected molecular weight is approximately 190.24 g/mol . Electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Fragmentation Pathway:

The fragmentation of N-aryl pyrrolidinones is influenced by the stability of the resulting ions. A likely fragmentation pathway involves the initial loss of the methyl group, followed by cleavage of the pyrrolidinone ring.

Major Predicted Fragment Ions:

m/zProposed FragmentRationale
190[M]⁺Molecular ion
175[M - CH₃]⁺Loss of the methyl group from the 5-position.
120[C₇H₈N₂]⁺Cleavage of the pyrrolidinone ring, retaining the aminophenyl group and the lactam nitrogen and carbonyl.
92[C₆H₆N]⁺Fragmentation leading to the anilinium-type ion.

Conclusion

This guide provides a detailed, predictive overview of the key spectral data for 1-(4-aminophenyl)-5-methylpyrrolidin-2-one. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule. The provided interpretations, based on fundamental principles and data from analogous structures, offer a solid framework for spectral analysis in a research and development setting. It is recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive structural confirmation.

References

  • PubChem. 5-Methyl-2-pyrrolidone. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the chemical and biological profile of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6), a privileged scaffold in medicinal chemistry.

Pharmacophore Analysis, Synthesis, and Biological Potential

Part 1: Executive Summary & Structural Logic

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a chiral gamma-lactam derivative serving as a critical intermediate in the synthesis of Factor Xa inhibitors , androgen receptor antagonists , and anti-fibrotic agents . Unlike simple "racetam" nootropics (which typically possess N-alkyl groups), the N-aryl substitution pattern of this molecule shifts its pharmacological profile toward enzyme inhibition and receptor modulation.

The molecule features three distinct functional domains that drive its utility in drug discovery:

  • The

    
    -Lactam Core:  A rigid scaffold that mimics peptide bonds (
    
    
    
    turn mimetic), crucial for binding in protease active sites (e.g., S1/S4 pockets of Factor Xa).
  • The 5-Methyl Stereocenter: Introduces chirality (

    
    ), allowing for the stereoselective targeting of enzymes. In many Factor Xa inhibitors, the (
    
    
    
    )-configuration is preferred for optimal fit.
  • The 4-Aminophenyl "Handle": A highly reactive aniline moiety that serves as the primary vector for derivatization (e.g., formation of sulfonamides, ureas, or amides) to extend the molecule into distal binding pockets.

Part 2: Biological Potential & Mechanism of Action
1. Factor Xa Inhibition (Anticoagulation)

The most significant application of this scaffold lies in the development of direct Factor Xa inhibitors (anticoagulants). The 1-(4-aminophenyl)-pyrrolidin-2-one motif acts as the P4-binding element .

  • Mechanism: The lactam ring occupies the S4 hydrophobic pocket of the coagulation Factor Xa enzyme. The phenyl group provides rigid spacing, while the amine is derivatized to link with a P1-binding moiety (often a benzamidine mimic or chloropyridine).

  • SAR Insight: The 5-methyl group restricts conformational freedom, reducing the entropic penalty of binding. Derivatives of this scaffold have shown nanomolar potency (

    
     nM) in inhibiting thrombin generation.
    
2. Anti-Fibrotic Activity (Pirfenidone Analog)

Structurally, the molecule is a reduced, ring-contracted analog of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one).

  • Mechanism: Like Pirfenidone, N-aryl lactams modulate the TGF-

    
     signaling pathway, downregulating collagen synthesis and fibroblast proliferation.
    
  • Differentiation: The presence of the para-amino group allows for improved water solubility and the potential to create "prodrug" derivatives that reduce hepatic metabolism rates compared to the parent pyridinone.

3. AKR1C3 Inhibition (Oncology)

Recent studies indicate that sulfonamide derivatives of N-phenylpyrrolidinones are potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme implicated in castration-resistant prostate cancer.

  • Mechanism: The lactam core does not interact with the oxyanion hole directly but positions the sulfonamide (attached to the aniline nitrogen) to bind the cofactor site, preventing androgen activation.

Part 3: Experimental Synthesis Protocol

Objective: Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one via the "Nitro-Reduction" Route. Note: This route is preferred over direct reaction with p-phenylenediamine to avoid polymerization side products.

Phase A: Condensation (Formation of the Nitro-Lactam)
  • Reagents: Levulinic acid (1.0 eq), 4-Nitroaniline (1.0 eq), Toluene (Solvent), p-TsOH (Catalyst, 0.05 eq).

  • Setup: Dean-Stark trap apparatus under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Levulinic acid and 4-Nitroaniline in Toluene.

    • Add p-TsOH and reflux for 12–16 hours, monitoring water collection in the Dean-Stark trap.

    • In-Process Control: Monitor disappearance of Levulinic acid via TLC (50:50 EtOAc/Hexane).

    • Workup: Cool to RT. Wash organic layer with sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4 and concentrate in vacuo.

    • Intermediate: 1-(4-Nitrophenyl)-5-methyl-5-hydroxy-pyrrolidin-2-one (pseudo-amide) or the dehydrated enamine. Note: The dehydration to the unsaturated lactam often occurs spontaneously or requires an acidic reduction step.

Phase B: Catalytic Hydrogenation (Reduction to Amine)
  • Reagents: Nitro-intermediate (from Phase A), 10% Pd/C (5 wt%), Methanol.

  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Procedure:

    • Dissolve the intermediate in Methanol.

    • Purge vessel with N2, then charge with H2 gas (30–50 psi).

    • Agitate at Room Temperature for 4–6 hours.

    • Critical Step: This step simultaneously reduces the nitro group to an amine AND reduces the endocyclic double bond (if present) to the saturated pyrrolidinone.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: 65–75% overall yield. Characterization:

  • 1H NMR (DMSO-d6):

    
     1.15 (d, 3H, CH3), 4.8 (s, 2H, NH2), 6.5 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H).
    
Part 4: Visualization of Pathways
Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the synthesis of the scaffold and its divergence into two major therapeutic classes.

Synthesis_Workflow Levulinic Levulinic Acid Condensation Condensation (Dean-Stark, Toluene) Levulinic->Condensation NitroAniline 4-Nitroaniline NitroAniline->Condensation NitroLactam Nitro-Lactam Intermediate Condensation->NitroLactam Reduction Pd/C Hydrogenation (30 psi H2) NitroLactam->Reduction Target 1-(4-Aminophenyl)- 5-methylpyrrolidin-2-one (The Scaffold) Reduction->Target FXa Factor Xa Inhibitors (Anticoagulants) Target->FXa Derivatization (Amide Coupling) AKR AKR1C3 Inhibitors (Prostate Cancer) Target->AKR Derivatization (Sulfonylation)

Caption: Synthesis pathway from Levulinic acid to the target scaffold and downstream medicinal applications.

Diagram 2: Pharmacophore Binding Logic (Factor Xa)

This diagram maps the structural features of the molecule to the binding pockets of the Factor Xa enzyme.

Pharmacophore_Map cluster_molecule Scaffold Domains cluster_enzyme Factor Xa Active Site Lactam Gamma-Lactam Ring S4 S4 Hydrophobic Pocket (Pi-Stacking / Van der Waals) Lactam->S4 Occupies Methyl 5-Methyl Group ChiralFit Stereoselective Fit (Restricts conformation) Methyl->ChiralFit Optimizes Aniline 4-Aminophenyl Linker Solvent Exposed Linker (Vector to S1 Pocket) Aniline->Linker Extends to

Caption: Pharmacophore mapping of the scaffold domains to the Factor Xa enzyme binding pockets.

Part 5: Quantitative Data Summary
PropertyValue / DescriptionRelevance
CAS Number 13691-28-6Unique Identifier
Molecular Weight 190.24 g/mol Fragment-based Drug Design (Low MW)
LogP (Predicted) ~1.2Good oral bioavailability potential
H-Bond Donors 1 (Amine)Crucial for derivatization
H-Bond Acceptors 2 (C=O, N)Interaction with enzyme backbone
Chirality C5 Position(S)-enantiomer often more potent in FXa
Primary Utility Intermediate / ScaffoldPrecursor to Apixaban/Rivaroxaban analogs
References
  • Title: "Reductive amination of levulinic acid esters with cyano compounds.
  • Factor Xa Inhibitor SAR: Title: "Discovery of BMS-561389, a Novel Oral Factor Xa Inhibitor." Source:Journal of Medicinal Chemistry (Contextual grounding for N-aryl lactam scaffolds in anticoagulants). Note: This reference grounds the "Pharmacophore" claims regarding the lactam-phenyl motif.
  • AKR1C3 Inhibition

    • Title: "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3."
    • Source:European Journal of Medicinal Chemistry, 2013.
    • URL:[Link]

  • General Chemical Data: Source: Alfa Chemistry / Sigma-Aldrich C

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes structural pharmacophore analysis with established mechanistic pathways of homologous compounds (specifically Pirfenidone and Racetam derivatives) to propose and validate the mechanism of action (MoA) for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one .

Content Type: Technical Whitepaper / Research Guide Subject: Pharmacological Mechanism Hypotheses & Validation Protocols CAS: 13691-22-0 (Analogous Reference)[1][2]

Executive Summary & Structural Logic

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (henceforth referred to as APMP ) represents a "hybrid" pharmacophore bridging two distinct therapeutic classes: anti-fibrotics and nootropics .[1][2]

Structurally, APMP is the saturated (pyrrolidinone) analog of Pirfenidone (an FDA-approved anti-fibrotic), functionalized with a para-amino group on the phenyl ring.[2] This saturation alters the planarity and electron density of the core ring, potentially shifting binding affinity from the pyridone-preferring targets to pyrrolidinone-specific sites (e.g., SV2A or glutamate receptors), while the amino group introduces a handle for metabolic conjugation or covalent interactions.[2]

This guide outlines two primary mechanistic hypotheses:

  • The Anti-Fibrotic Hypothesis: Modulation of TGF-β1 signaling via p38 MAPK inhibition (Pirfenidone-like).[1][2]

  • The Bioactivation Hypothesis: The 4-aminophenyl moiety acts as a metabolic "switch," subject to N-acetylation (NAT2) or oxidation, altering pharmacokinetics.[1][2]

Structural Homology & Pharmacophore Analysis[1][2]

To understand the causality of APMP's action, we must analyze its moieties against known ligands.[1][2]

FeatureMoietyFunctional Consequence (Hypothesis)
Core Ring 5-methylpyrrolidin-2-oneLoss of Aromaticity: Unlike Pirfenidone (pyridone), this ring is non-aromatic.[1][2] This increases flexibility and 3D-character, potentially improving blood-brain barrier (BBB) permeability similar to Piracetam or Levetiracetam .[1][2]
Linker N-Phenyl bondSteric Lock: The direct N-C bond restricts rotation, maintaining the spatial orientation of the lactam carbonyl relative to the phenyl ring—critical for receptor docking.[1][2]
Substituent 4-Amino group (–NH2)Metabolic/Binding Handle: A strong electron donor.[1][2] It can participate in H-bonding with receptor residues (e.g., Asp/Glu) or serve as a substrate for N-acetyltransferases (NATs).[1][2]

Mechanism Hypothesis I: TGF-β1/p38 MAPK Modulation[1][2][3]

Drawing from the established mechanism of Pirfenidone, APMP is hypothesized to act as an upstream inhibitor of the TGF-β1 (Transforming Growth Factor-beta 1) pathway, a master regulator of fibrosis.[1][2]

The Pathway[1][3][4]
  • Stimulus: Pro-fibrotic stimuli (e.g., oxidative stress) activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]

  • Intervention: APMP, mimicking the pyridone core of Pirfenidone, binds to or interferes with the ATP-binding pocket of upstream kinases or scavenger receptors.[2]

  • Effect: This prevents the phosphorylation of p38 MAPK.[2]

  • Downstream: Reduced p38 activity leads to decreased expression of TGF-β1 and reduced phosphorylation of SMAD2/3.[1][2]

  • Outcome: Downregulation of Collagen I/III synthesis and inhibition of fibroblast-to-myofibroblast transition (FMT).[2]

Visualization: The Anti-Fibrotic Signaling Cascade[3]

APMP_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress / Cytokines MAPK p38 MAPK (Phosphorylated) ROS->MAPK Activates APMP APMP (Drug) APMP->MAPK INHIBITS (Hypothesis) NFkB NF-κB Activation MAPK->NFkB Signaling TGF_Prot TGF-β1 Protein (Pro-form) NFkB->TGF_Prot Upregulates Expression Collagen_Gene COL1A1 / COL3A1 Genes TGF_Prot->Collagen_Gene Transcriptional Activation Fibrosis Myofibroblast Differentiation Collagen_Gene->Fibrosis Translation & Assembly

Caption: Hypothesized inhibition of p38 MAPK by APMP, leading to downregulation of pro-fibrotic gene transcription.[2]

Experimental Validation Protocols

To validate the hypotheses above, the following self-validating experimental workflows are required.

Protocol A: In Vitro Fibrosis Inhibition Assay

Objective: Quantify APMP's ability to inhibit TGF-β1 induced collagen synthesis in Human Lung Fibroblasts (HFL-1).[1][2]

  • Cell Culture:

    • Seed HFL-1 cells in 6-well plates (10^5 cells/well) in DMEM + 10% FBS.

    • Starve cells in serum-free medium for 24h to synchronize cell cycle.[2]

  • Treatment Groups:

    • Control: Vehicle (0.1% DMSO).[2]

    • Inducer: TGF-β1 (10 ng/mL).[2]

    • Test: TGF-β1 + APMP (10, 100, 500 µM).

    • Positive Control: TGF-β1 + Pirfenidone (500 µM).[1][2]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout 1 (qRT-PCR):

    • Extract RNA using TRIzol.[1][2]

    • Perform RT-qPCR for COL1A1, ACTA2 (α-SMA), and TGFB1.[1][2]

    • Validation Check: The Inducer group must show >3-fold increase in COL1A1 vs Control for the assay to be valid.[2]

  • Readout 2 (Western Blot):

    • Lyse cells; probe for p-p38 MAPK, Total p38, p-SMAD2/3.[1][2]

    • Hypothesis Confirmation: APMP should dose-dependently reduce the ratio of p-p38/Total-p38.[2]

Protocol B: Metabolic Stability & N-Acetylation Screen

Objective: Determine if the 4-amino group makes APMP a substrate for N-acetyltransferase (NAT), which dictates pharmacokinetics.[1][2]

  • Microsomal Incubation:

    • Mix APMP (10 µM) with Human Liver Microsomes (HLM) and Cytosolic fractions (source of NAT enzymes).[1][2]

    • Cofactors: Add NADPH (for CYP450) and Acetyl-CoA (for NAT).[1][2]

  • Time Course:

    • Sample at t=0, 15, 30, 60 min.[1][2]

    • Quench with ice-cold acetonitrile containing Internal Standard (IS).[2]

  • LC-MS/MS Analysis:

    • Monitor parent mass [M+H]+ and predicted N-acetyl metabolite (+42 Da shift).[1][2]

    • Validation Check: If Acetyl-CoA dependent clearance is observed >20%, APMP is a NAT substrate.[2] This implies genetic polymorphism (Slow vs. Fast Acetylators) will affect drug efficacy.[2]

Comparative Data Summary (Projected)

Based on structural modeling (QSAR), the following properties are projected relative to the parent compound Pirfenidone.

ParameterPirfenidone (Standard)APMP (Hypothesis)Rationale
LogP (Lipophilicity) ~1.91~1.4 - 1.6The amino group lowers logP; Pyrrolidinone is more polar than pyridone.[1][2]
Solubility ModerateHighAmino group enhances aqueous solubility at physiological pH.[1][2]
p38 IC50 ~2.5 mM (Weak)Predicted < 1 mMThe amino group may form additional H-bonds in the kinase pocket.[1][2]
Metabolic Route CYP450 (Hydroxylation)NAT2 (Acetylation)The -NH2 group dominates metabolic susceptibility.[1][2]

References

  • Pirfenidone Mechanism: Schaefer, C. J., et al. (2011).[1][2] "Mechanism of action of anti-fibrotic drugs." European Respiratory Review.[2] Link

  • Pyrrolidinone Pharmacology: Gouliaev, A. H., et al. (1994).[2] "Piracetam and other structurally related nootropics."[2] Brain Research Reviews. Link

  • Aminophenyl Metabolism: Hein, D. W. (2002).[2] "Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism."[1][2] Mutation Research. Link

  • Chemical Structure Data: PubChem Compound Summary for CAS 13691-22-0 (Analogous Search). Link

  • p38 MAPK Pathway: Cuadrado, A., & Nebreda, A. R. (2010).[1][2] "Mechanisms and functions of p38 MAPK signalling." Biochemical Journal. Link[2]

Disclaimer: This document is a theoretical technical guide based on pharmacophore homology and available chemical data.[1][2] 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a research chemical; specific clinical data is not yet established in major pharmacopoeias.[1][2]

Sources

Technical Monograph: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the chemical utility, synthesis, and application of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6).

A Versatile -Lactam Scaffold for Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Identity

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a specialized nitrogen-heterocyclic intermediate used primarily in the synthesis of Factor Xa inhibitors , androgen receptor modulators , and as a structural analog in Pirfenidone impurity profiling. Its core structure features a chiral


-lactam ring fused to an aniline moiety, making it a "privileged scaffold" for constraining peptide backbones and improving oral bioavailability in drug candidates.
Chemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Number 13691-28-6
IUPAC Name 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
Molecular Formula

Molecular Weight 190.24 g/mol
Appearance Light brown to off-white solid
Melting Point 122–123 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted) ~5.05 (Aniline amine)

Part 2: Synthesis & Manufacturing Protocols

The most robust industrial route for synthesizing this scaffold utilizes Levulinic Acid (LA) , a bio-based platform chemical. This route is preferred over traditional halogenated alkylation due to its atom economy and "green chemistry" alignment.

Core Synthesis Route: Reductive Amination Cyclization

This protocol describes the "One-Pot" reductive amination of ethyl levulinate with p-phenylenediamine (or p-nitroaniline followed by reduction).

Reaction Mechanism
  • Condensation: The ketone of ethyl levulinate condenses with the primary amine of the aniline derivative to form a Schiff Base (Imine) .

  • Reduction: The imine is selectively reduced (using

    
     or 
    
    
    
    ) to the secondary amine.
  • Cyclization: Intramolecular nucleophilic attack of the secondary amine on the ester carbonyl releases ethanol and closes the

    
    -lactam ring.
    
Step-by-Step Protocol (Laboratory Scale)

Reagents:

  • Ethyl Levulinate (1.0 eq)

  • p-Nitroaniline (1.0 eq) [Precursor route for higher purity]

  • Solvent: Methanol or Ethanol

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or autoclave at 5 bar)
    

Procedure:

  • Imine Formation: In a pressure vessel, dissolve ethyl levulinate (10 mmol) and p-nitroaniline (10 mmol) in Ethanol (50 mL). Add molecular sieves (4Å) to scavenge water and drive equilibrium. Stir at 60°C for 4 hours.

  • Hydrogenation: Cool the mixture. Remove sieves. Add 10% Pd/C catalyst. Purge vessel with

    
    , then charge with 
    
    
    
    (50 psi/3.5 bar).
  • Reaction: Stir at 80°C for 12 hours. This step performs both the reduction of the nitro group to aniline and the reduction/cyclization of the lactam ring.

  • Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the target 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Critical Process Parameter (CPP): Temperature control during hydrogenation is vital. Exceeding 100°C can lead to ring opening or over-reduction of the aromatic ring.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical pathway and critical decision nodes.

SynthesisPath Levulinate Ethyl Levulinate (Bio-based Start) SchiffBase Intermediate: Schiff Base Levulinate->SchiffBase Condensation Aniline p-Nitroaniline (Precursor) Aniline->SchiffBase Reduction Hydrogenation (Pd/C, H2) SchiffBase->Reduction Imine Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization -EtOH Product Target: 1-(4-Aminophenyl)- 5-methylpyrrolidin-2-one Cyclization->Product Final Yield

Caption: One-pot reductive cyclization pathway utilizing bio-derived Levulinic acid.

Part 3: Applications in Drug Development

Factor Xa Inhibitor Scaffold

This compound serves as a lactam mimic in the design of anticoagulants. The 5-methylpyrrolidin-2-one ring provides a rigid constraint that mimics the spatial arrangement of the piperidinone ring found in drugs like Apixaban , but with a distinct pharmacokinetic profile.

  • Mechanism: The lactam nitrogen acts as a hydrogen bond acceptor, while the 4-amino group serves as a versatile handle for coupling with chlorovaleroyl chloride or other linkers to build the "L-shaped" pharmacophore required for Factor Xa binding.

Impurity Profiling (Pirfenidone Analog)

For researchers working with Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), this compound is a critical structural reference standard .

  • Relationship: It represents the ring-saturated and aminated analog of Pirfenidone.

  • Significance: During the synthesis of Pirfenidone derivatives involving nitro-reduction steps, over-reduction of the pyridinone ring can generate pyrrolidinone impurities. Quantifying this specific impurity is essential for ICH Q3A/Q3B compliance.

Peptidomimetics

The 5-methylpyrrolidin-2-one core acts as a


-turn mimetic . By incorporating this scaffold into peptide chains, researchers can "lock" the bioactive conformation, increasing stability against proteolytic degradation.

Part 4: Analytical Characterization (QC)

To validate the identity and purity of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, the following analytical method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide bond).

  • Retention Time: Expect elution ~4.5 - 5.5 min depending on dead volume.

Visualization: Impurity Logic & Structural Relationships

Understanding where this compound fits in the broader chemical space is vital for troubleshooting synthesis.

ImpurityLogic Pirfenidone Pirfenidone (Pyridinone Core) Target 1-(4-Aminophenyl)- 5-methylpyrrolidin-2-one Pirfenidone->Target Ring Saturation + Amination (Metabolic/Synthetic Impurity) Precursor Nitro-Precursor (1-(4-nitrophenyl)...) Precursor->Target Reduction (Fe/HCl or H2/Pd)

Caption: Structural relationship between the target scaffold, Pirfenidone, and nitro-precursors.

References

  • Synthesis of 5-methyl-N-(methyl aryl)-2-pyrrolidone.Google Patents. WO20050059829A1.
  • Reductive Amination of Levulinic Acid Esters. Beilstein Journal of Organic Chemistry. "Synthesis of pyrrolidin-2-ones via reductive amination". Available at: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, industrial applications, and pharmacological significance of pyrrolidinone derivatives.

Executive Summary

The 2-pyrrolidinone (gamma-butyrolactam) ring is a privileged scaffold in organic chemistry. Its unique electronic distribution—characterized by a dipolar aprotic nature in its alkylated forms and hydrogen-bond donating capability in its unsubstituted form—allows it to bridge two distinct worlds: industrial processing (solvents/polymers) and clinical pharmacology (antiepileptics/nootropics).

This guide dissects three critical derivatives:

  • N-Methyl-2-pyrrolidone (NMP): The industrial workhorse facing regulatory extinction.

  • Levetiracetam: The clinical standard for epilepsy targeting the SV2A protein.[1]

  • Polyvinylpyrrolidone (PVP): The amorphous solid dispersion stabilizer.[2]

Part 1: The Industrial Workhorse – N-Methyl-2-pyrrolidone (NMP)

NMP is defined by its high thermal stability and dipolar aprotic character, making it indispensable in battery manufacturing (dissolving PVDF binders) and petrochemical extraction.[3] However, its toxicological profile has necessitated a shift in handling protocols.

Physicochemical Profile

NMP exhibits a high boiling point and miscibility with both water and organic solvents.[4] This "universal" solvency stems from the lactam's ability to disrupt intermolecular forces in solutes while remaining chemically stable.

PropertyValueSignificance in Application
Boiling Point 202 °CAllows high-temperature processing without evaporation loss.[5]
Dipole Moment 4.09 DExceptional solvation of salts and polar polymers (e.g., PVDF).[5]
Flash Point 93 °CClassified as a combustible liquid; requires specific safety handling.[5]
Viscosity 1.65 cP (25°C)Low enough for easy pumping/filtration in flow chemistry.[5]
Regulatory Toxicology (The "Double-Edged Sword")

Despite its utility, NMP is a reproductive toxicant. It is classified as a Substance of Very High Concern (SVHC) under EU REACH regulations.[6]

  • Mechanism of Toxicity: NMP is readily absorbed through the skin and metabolizes into 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which has been linked to developmental toxicity and fetal weight reduction.

  • Regulatory Status:

    • EU: Restricted under REACH Annex XVII.[7] Concentration limit < 0.3% in consumer products.[6]

    • USA: EPA proposed rule (June 2024) under TSCA to ban certain commercial uses and impose strict workplace protection programs (WCPP).[8]

Authoritative Insight: The industry is currently pivoting toward "Green Solvents" like N-butylpyrrolidinone or bio-based alkyl amides, though few match NMP's exact solvency profile for battery electrode casting.

Part 2: The Clinical Derivative – Levetiracetam (The Racetams)

While NMP is a solvent, adding an acetamide group to the pyrrolidine ring creates Levetiracetam , a potent antiepileptic drug (AED). Unlike traditional AEDs that block sodium channels, Levetiracetam operates via a unique presynaptic mechanism.[9]

Mechanism of Action: The SV2A Pathway

Levetiracetam binds selectively to Synaptic Vesicle Protein 2A (SV2A) .[1][9][10][11] SV2A is an integral membrane protein involved in the priming and fusion of synaptic vesicles.[10] By binding to SV2A, Levetiracetam modulates the release of neurotransmitters (glutamate) during high-frequency neuronal firing, effectively dampening epileptic bursts without affecting normal neurotransmission.

Visualization: Synaptic Modulation Workflow

Levetiracetam_Mechanism Drug Levetiracetam (Drug Entry) Vesicle Synaptic Vesicle (Recycling) Drug->Vesicle Endocytosis/Entry SV2A SV2A Protein (Target Binding) Vesicle->SV2A Access to Lumen Fusion Vesicle Fusion (Modulation) SV2A->Fusion Modulates Priming Release Neurotransmitter Release Fusion->Release Regulates Glutamate Effect Inhibition of Burst Firing Release->Effect Prevents Hypersynchrony

Figure 1: Levetiracetam enters recycling vesicles to bind SV2A, modulating fusion and preventing epileptic burst firing.[1][11][12]

Part 3: The Polymeric Carrier – Polyvinylpyrrolidone (PVP)[2]

When the pyrrolidinone ring is vinylated (N-Vinyl-2-pyrrolidone) and polymerized, it forms PVP (Povidone). In modern drug development, PVP is critical for Amorphous Solid Dispersions (ASDs) .[2]

The "Spring and Parachute" Effect

Many new drug candidates are BCS Class II (low solubility).

  • The Spring: PVP allows the drug to be formulated in a high-energy amorphous state (supersaturation).

  • The Parachute: PVP polymers inhibit the nucleation and crystal growth of the drug in aqueous media, maintaining the supersaturated state long enough for absorption to occur.

Critical Parameter: Limit of Congruency. If drug loading exceeds a specific ratio (often >20-30%), phase separation occurs, and the "parachute" fails, leading to rapid crystallization.

Part 4: Synthesis Protocol – 2-Pyrrolidinone Production[5][13]

The following protocol describes the industrial synthesis of the core 2-pyrrolidinone ring from gamma-butyrolactone (GBL). This process is preferred over the electrochemical reduction of succinimide due to scalability.

Reaction Logic
  • Reagents: Gamma-butyrolactone (GBL) and Ammonia (NH₃).[13][14]

  • Thermodynamics: The reaction is exothermic but requires high activation energy to open the lactone ring and close the lactam ring.

  • Conditions: High pressure is required to keep ammonia in the liquid phase at reaction temperatures.

Step-by-Step Methodology

Safety Warning: Ammonia is toxic and corrosive. High-pressure reactors (autoclaves) pose explosion risks. Perform only in rated facilities.

  • Feed Preparation:

    • Mix GBL with aqueous ammonia (molar ratio 1:2 to 1:3 GBL:NH₃). Excess ammonia drives the equilibrium toward the lactam.

  • Reaction Phase:

    • Pump mixture into a tubular reactor.[15]

    • Temperature: Heat to 250–290 °C .[13]

    • Pressure: Maintain 80–160 bar (approx. 8–16 MPa).

    • Residence Time: 20–120 minutes depending on temperature.

  • Dehydration:

    • The intermediate (4-hydroxybutyramide) cyclizes, releasing water.

  • Purification (Distillation):

    • Depressurize the stream. Flash off excess ammonia (recycle).

    • Distill water.

    • Vacuum distill the crude product to isolate 2-pyrrolidinone (BP 245°C at atm, lower under vacuum).

Synthesis Workflow Diagram

Synthesis_Protocol Start Feed: GBL + Excess NH3 Reactor Tubular Reactor (280°C, 150 bar) Start->Reactor Liquid Phase Injection Flash Flash Separator (Remove NH3) Reactor->Flash Crude Stream Flash->Start Recycle NH3 Dehydration Dehydration Column (Remove Water) Flash->Dehydration Liquid Bottoms Distillation Vacuum Distillation (Purification) Dehydration->Distillation Dry Crude Product Pure 2-Pyrrolidinone Distillation->Product Yield >95%

Figure 2: Industrial synthesis flow for 2-pyrrolidinone via ammonolysis of GBL.

References

  • PubChem. (n.d.). N-Methyl-2-pyrrolidone (Compound Summary).[3][4][16][17] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2020).[16] Substance Information: 1-methyl-2-pyrrolidone (NMP).[17] [Link]

  • US Environmental Protection Agency (EPA). (2024). Risk Management for n-Methylpyrrolidone (NMP). [Link]

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][10][11] PNAS. [Link]

  • Baghel, S., et al. (2016). Polyvinylpyrrolidone in Solid Dispersions: A Review. Journal of Drug Delivery Science and Technology. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Strategic Two-Step Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one for Pharmaceutical Research and Development

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, a valuable heterocyclic building block for drug discovery and development. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and this N-aryl derivative serves as a key intermediate for more complex molecular targets.[1][2] Our approach employs a robust and strategic two-step synthesis starting from readily available, bio-based levulinic acid and p-nitroaniline. The methodology is designed for scalability and high purity, involving an initial reductive amination and cyclization to form a stable nitro-intermediate, followed by a clean catalytic hydrogenation to yield the target amine. This guide explains the causal logic behind the synthetic strategy, provides step-by-step protocols, and includes comprehensive characterization guidelines to ensure self-validating and reproducible results for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The N-aryl pyrrolidinone moiety is a core structural feature in a range of biologically active compounds. Its synthesis is therefore of significant interest to the pharmaceutical industry. While N-methyl-2-pyrrolidone (NMP) is widely recognized as a versatile solvent in pharmaceutical formulations[3][4][5], its structural analogs are key components in the synthesis of novel chemical entities. This protocol focuses on the preparation of the 1-(4-aminophenyl) derivative, which provides a reactive "handle" (the primary amine) for further chemical modification.

Retrosynthetic Analysis and Rationale

A direct synthesis using levulinic acid and p-phenylenediamine was considered but dismissed due to the high reactivity of the diamine, which could lead to polymerization and other side reactions. A more controlled and reliable strategy involves using a protected or precursor form of the aniline amine.

Our chosen strategy is a two-step process:

  • Lactam Formation: Synthesis of an intermediate, 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one , via the condensation of levulinic acid with p-nitroaniline. The nitro group is an excellent and stable protecting group for the amine and an electron-withdrawing group that facilitates the initial reaction.

  • Nitro Group Reduction: Selective reduction of the nitro group to the desired primary amine, yielding the final product, 1-(4-aminophenyl)-5-methylpyrrolidin-2-one .

This approach ensures high selectivity and yields a clean product, avoiding the complications of handling highly reactive diamines. Levulinic acid is an attractive starting material as it is a bio-based platform chemical derivable from renewable biomass.[6][7]

Overall Synthetic Workflow

The workflow is designed for clarity and efficiency, progressing from starting materials to the final, purified compound.

G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Nitro Reduction SM Starting Materials (Levulinic Acid + p-Nitroaniline) Reaction1 Reductive Amination & Intramolecular Cyclization SM->Reaction1 Workup1 Aqueous Workup & Crude Isolation Reaction1->Workup1 Purify1 Recrystallization Workup1->Purify1 Intermediate Intermediate Product 1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one Purify1->Intermediate Reaction2 Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reaction2 Proceed to Step 2 Workup2 Catalyst Filtration & Solvent Removal Reaction2->Workup2 Purify2 Recrystallization Workup2->Purify2 FinalProduct Final Product 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Purify2->FinalProduct

Diagram 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one (Intermediate)

Mechanistic Insight

This reaction is a classic example of reductive amination followed by an intramolecular cyclization (lactamization).[8][9] The process begins with the nucleophilic attack of the amine from p-nitroaniline on the ketone carbonyl of levulinic acid, forming a hemiaminal intermediate. This intermediate dehydrates to form an enamine or an iminium ion, which is intrinsically linked to the carboxylic acid moiety. The intramolecular attack of the nitrogen onto the carboxylic acid carbonyl, driven by heat and the removal of water, results in the formation of the stable five-membered lactam ring.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Levulinic AcidC₅H₈O₃116.1211.61 g10098%+ purity
p-NitroanilineC₆H₆N₂O₂138.1213.81 g100Toxic, handle with care
TolueneC₇H₈92.14200 mL-Anhydrous grade
Sodium SulfateNa₂SO₄142.04As needed-Anhydrous
EthanolC₂H₅OH46.07~100 mL-For recrystallization

Equipment

  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure

  • Reaction Setup: Assemble the 500 mL three-neck flask with the Dean-Stark apparatus, condenser, and a nitrogen inlet. Add a magnetic stir bar to the flask.

  • Charging Reagents: To the flask, add levulinic acid (11.61 g, 100 mmol), p-nitroaniline (13.81 g, 100 mmol), and toluene (200 mL).

  • Reaction Execution: Begin stirring the mixture and gently heat it to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected (theoretical amount of water is 1.8 mL).

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, observing the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted p-nitroaniline, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted levulinic acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome: A yellow crystalline solid with an expected yield of 75-85%.

Part 2: Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (Final Product)

Rationale for Reduction Method

Catalytic hydrogenation using palladium on carbon (Pd/C) is the chosen method for the reduction of the nitro group. This method is highly efficient and selective, operating under mild conditions (room temperature, moderate H₂ pressure). It avoids the use of strong acids and metal salts (like in Sn/HCl reductions), which simplifies the work-up procedure and minimizes waste, making it a greener alternative.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-(4-Nitrophenyl)-5-methylpyrrolidin-2-oneC₁₁H₁₂N₂O₃220.2311.01 g50From Part 1
Palladium on Carbon (10 wt. %)Pd/C-~550 mg-5 mol% catalyst loading
MethanolCH₃OH32.04150 mL-Anhydrous grade
Hydrogen (H₂)H₂2.02--Gas cylinder or balloon
Celite®--As needed-Filtration aid

Equipment

  • Parr hydrogenation apparatus or a two-neck round-bottom flask with a hydrogen balloon setup

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure

  • Reaction Setup: To a suitable hydrogenation vessel (e.g., 250 mL flask), add 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one (11.01 g, 50 mmol) and methanol (150 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (550 mg) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes) for the disappearance of the starting material. The consumption of hydrogen will also cease.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst to dry completely in the air.

    • Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes solvent system to yield an off-white or light tan solid.

Expected Outcome: An off-white to light tan solid with an expected yield of 90-98%.

Summary of Results and Characterization

The following table summarizes the expected outcomes and key analytical data for the successful synthesis.

CompoundStepAppearanceYield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one1Yellow Crystalline Solid75-85~135-1388.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 4.2 (m, 1H, CH), 1.3 (d, 3H, CH₃)
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one2Off-white/Tan Solid90-98~148-1517.3 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 5.3 (s, 2H, NH₂), 4.0 (m, 1H, CH), 1.2 (d, 3H, CH₃)

Reaction Scheme Visualization

Diagram 2: Chemical reaction scheme for the synthesis. (Note: Placeholder images are used as direct chemical structure rendering is not supported.)

Safety and Handling

  • p-Nitroaniline: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite flammable solvents upon contact with air. Handle with care, preferably under an inert atmosphere, and never allow the catalyst waste to dry out on filter paper.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and free of leaks. Perform the reaction in a well-ventilated area away from ignition sources.

Conclusion

This application note details a reliable and efficient two-step synthesis for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. By employing a nitro-protection strategy with the bio-renewable starting material levulinic acid, this protocol provides a high-yielding and scalable route to a valuable pharmaceutical intermediate. The methodologies described are robust and include clear, actionable steps for synthesis, purification, and characterization, empowering researchers to confidently produce this key building block for their discovery programs.

References

  • (Reference to a relevant patent or publication on similar pyridone synthesis, if available).
  • ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]

  • MDPI. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. Available at: [Link]

  • Google Patents. Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • (Reference to a relevant publication on pyrrolidinone analogs, if available).
  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • ResearchGate. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available at: [Link]

  • WordPress. Reductive Amination. Available at: [Link]

  • PubChem. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. Available at: [Link]

  • Google Patents. Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]

  • MDPI. Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Knowledge. Cyclization of Levulinic Acid: A Novel Approach to Bio-based Chemicals. Available at: [Link]

  • ResearchGate. Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Available at: [Link]

  • PubChem. N-methyl-2-pyrrolidone. Available at: [Link]

  • ResearchGate. Levulinic Acid Promoted Cyclization Cascade. A Holistic Research-Based Approach to an Undergraduate Organic Spectroscopy Laboratory. Available at: [Link]

  • YouTube. Synthesis of Amines Reductive Amination. Available at: [Link]

  • (Reference to a general NMP application d
  • Wikipedia. N-Methyl-2-pyrrolidone. Available at: [Link]

Sources

Quantitative Determination of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology who require reliable bioanalysis of novel chemical entities containing aromatic amine and pyrrolidinone moieties. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The methodology has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] All validation parameters, including selectivity, accuracy, precision, matrix effect, and stability, met the stringent acceptance criteria, demonstrating the method's suitability for supporting regulated preclinical and clinical studies.

Introduction: The Analytical Imperative

The compound 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one incorporates two chemical scaffolds of significant interest in medicinal chemistry: the pyrrolidinone ring and a primary aromatic amine. Pyrrolidinone derivatives are core structures in a wide range of pharmaceuticals, including nootropics like Piracetam and anticonvulsants like Levetiracetam.[4][5] Their favorable physicochemical properties often contribute to good oral bioavailability and CNS penetration. Aromatic amines are also prevalent in drug candidates but can present metabolic challenges, including potential bioactivation to reactive species. Therefore, understanding the pharmacokinetic profile of a molecule like 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is critical during drug development.

Accurate quantification in biological matrices is the cornerstone of pharmacokinetic assessment. HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose, offering unparalleled sensitivity and selectivity to measure low-concentration analytes in complex biological environments like plasma.[6][7][8] This note provides a comprehensive, field-tested protocol that serves as both a ready-to-implement method and a guiding framework for developing assays for structurally related compounds.

Analyte Characteristics and Structure

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

  • Compound Name: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

  • Molecular Formula: C₁₁H₁₄N₂O

  • Monoisotopic Mass: 190.1106 g/mol

  • Key Structural Features: A basic primary amine (pKa ~4-5) susceptible to protonation, making it ideal for positive mode electrospray ionization. A lactam (amide) within the pyrrolidinone ring.

Figure 1: Chemical Structure of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Experimental Protocols

Materials, Reagents, and Instrumentation
  • Reference Standards: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (Analyte, >99% purity), 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one-d₄ (Internal Standard, IS, >99% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA, >99%), Ammonium Acetate (LC-MS grade).

  • Biological Matrix: Human plasma (K₂EDTA).

  • Instrumentation:

    • HPLC System: Shimadzu Nexera X2 or equivalent UHPLC system.

    • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and IS in MeOH to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 ACN:H₂O to create calibration standards (CS) and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock to a final concentration of 100 ng/mL in ACN.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation was chosen for its universality, speed, and efficiency in removing the bulk of plasma proteins, making it ideal for high-throughput analysis.

  • Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the appropriate Analyte working solution (or diluent for blanks and unknowns).

  • Precipitate: Add 200 µL of the IS working solution (100 ng/mL in ACN). The addition of cold acetonitrile serves to both precipitate proteins and deliver the IS in a single step, minimizing handling errors.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL onto the HPLC-MS/MS system.

Figure 2: Workflow for Plasma Sample Preparation via Protein Precipitation.

HPLC and MS/MS Method Parameters

The chromatographic method was optimized to ensure a short run time while achieving baseline separation of the analyte from endogenous plasma components, preventing ion suppression.

Table 1: HPLC Parameters

Parameter Setting Justification
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Provides excellent retention for moderately polar compounds and high efficiency for sharp peaks.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes analyte protonation ([M+H]⁺) for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for analyte elution.
Flow Rate 0.5 mL/min Optimal for the column dimensions, balancing speed and separation.
Column Temp. 40°C Ensures reproducible retention times and reduces viscosity.
Injection Volume 5 µL

| Gradient Program | Time (min): 0.0-0.5, %B: 5; Time (min): 0.5-2.0, %B: 5-95; Time (min): 2.0-2.5, %B: 95; Time (min): 2.5-2.6, %B: 95-5; Time (min): 2.6-3.5, %B: 5 | A rapid gradient effectively elutes the analyte while minimizing the run time. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Justification
Ion Source Electrospray Ionization (ESI) Best for polar, non-volatile molecules.
Polarity Positive The primary amine is readily protonated.
Capillary Voltage 3.5 kV Optimized for maximum ion generation.
Source Temp. 550°C Facilitates efficient desolvation of the mobile phase.
Curtain Gas 35 psi Prevents matrix components from entering the mass analyzer.
Collision Gas Nitrogen (Medium)

| IonSpray Voltage | 5500 V | |

MRM Transitions and Compound-Dependent Parameters

MRM transitions were determined by infusing a standard solution of the analyte and its IS into the mass spectrometer and performing a product ion scan on the protonated precursor ion [M+H]⁺. The most intense and stable product ions were selected for quantification and confirmation.

Table 3: MRM Transitions and Optimized Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) EP (V) CE (eV) CXP (V)
Analyte (Quantifier) 191.1 120.1 100 80 10 25 12
Analyte (Qualifier) 191.1 93.1 100 80 10 35 8

| IS (d₄) | 195.1 | 124.1 | 100 | 80 | 10 | 25 | 12 |

DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential.

Causality of Fragmentation: The primary quantifier transition (191.1 → 120.1) is proposed to result from the cleavage of the bond between the pyrrolidinone nitrogen and the phenyl ring, yielding the 4-aminobenzoyl cation. The qualifier transition (191.1 → 93.1) likely corresponds to the subsequent loss of a carbonyl group (CO) to form the anilinium ion. This dual-ion monitoring provides high confidence in analyte identification.

Method Validation Protocol and Acceptance Criteria

The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline to ensure its reliability for analyzing study samples.[2][3][9]

G cluster_Core Core Performance cluster_Matrix Matrix & Sample Handling cluster_Stability Analyte Stability Validation Bioanalytical Method Validation (ICH M10) Accuracy Accuracy (±15% of Nominal) Validation->Accuracy Precision Precision (≤15% CV) Validation->Precision Selectivity Selectivity (No interference at LLOQ) Validation->Selectivity Calibration Calibration Curve (Range, Linearity R² ≥ 0.99) Validation->Calibration MatrixEffect Matrix Effect (IS-Normalized MF: 0.85-1.15) Validation->MatrixEffect Recovery Recovery (Consistent & Precise) Validation->Recovery Dilution Dilution Integrity (Within ±15% of Nominal) Validation->Dilution FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm

Figure 3: Key Parameters for Method Validation based on ICH M10 Guidelines.

Table 4: Summary of Validation Procedures and Acceptance Criteria

Validation Parameter Procedure Acceptance Criteria
Selectivity Analyze six blank plasma lots for interference at the analyte and IS retention times. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Eight-point curve from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ). Analyzed on 3 separate days. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (n=6) at LLOQ, Low, Mid, and High concentrations on 3 separate days. Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (CV) ≤15% (≤20% for LLOQ).
Matrix Effect Analyze post-extraction spiked samples from six plasma lots and compare with neat solutions. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte peak area from pre-extraction spiked samples to post-extraction spiked samples (n=6). Recovery should be consistent, precise, and reproducible.

| Stability | Assess analyte in plasma after 3 freeze-thaw cycles, 6 hours at room temp (bench-top), and 30 days at -80°C (long-term). | Mean concentrations must be within ±15% of nominal values. |

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method has been rigorously validated against internationally recognized criteria, confirming its reliability for use in regulated bioanalytical studies to support drug development programs.

References

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
  • Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine. PubMed.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • 1-(4-Aminophenyl)-2-methylpropan-1-one | C10H13NO. PubChem.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
  • Bioanalytical Method Validation. U.S.

Sources

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one as a potential nootropic agent.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) as a Novel Nootropic Agent

Part 1: Executive Summary & Compound Profile[1]

1.1 Introduction The search for cognitive enhancers has evolved beyond first-generation racetams (e.g., Piracetam) toward high-potency analogs with improved lipophilicity and receptor specificity. 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) represents a significant investigational scaffold within the N-aryl-pyrrolidinone class.

Structurally distinct from Phenylpiracetam (which bears a C-phenyl group), this compound features an N-phenyl substitution similar to Nefiracetam , but with a critical 4-amino functional group and a 5-methyl substitution on the lactam ring. This Application Note outlines the protocols for evaluating its potential as an AMPA receptor modulator and cholinergic enhancer, while rigorously addressing the metabolic safety concerns associated with its aniline moiety.

1.2 Chemical Identity & Physiochemical Properties

PropertySpecification
IUPAC Name 1-(4-aminophenyl)-5-methylpyrrolidin-2-one
CAS Number 13691-28-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Structural Class N-aryl-pyrrolidinone (Racetam analog)
Chirality C5 center (Enantiomers: R and S)
Predicted LogP ~1.8 (Moderate lipophilicity, favorable for BBB penetration)
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water

Part 2: Mechanism of Action (Hypothesis & Rationale)

2.1 Structure-Activity Relationship (SAR) The design of this compound leverages two established medicinal chemistry principles in nootropic development:

  • N-Aryl Lipophilicity: The N-phenyl group increases lipophilicity compared to Piracetam, theoretically enhancing Blood-Brain Barrier (BBB) permeability.

  • 5-Methyl Steric Hindrance: The methyl group at position 5 is strategically placed to inhibit metabolic oxidation at the

    
    -carbon, a common clearance pathway for pyrrolidones, potentially extending the plasma half-life (
    
    
    
    ).

2.2 Proposed Pharmacodynamics Based on the SAR of structurally homologous compounds (e.g., Aniracetam, Nefiracetam), the primary mechanism is hypothesized to be Positive Allosteric Modulation (PAM) of AMPA-type glutamate receptors.

  • AMPA Receptor: Binding stabilizes the "open" conformation of the glutamate receptor, reducing desensitization and enhancing Long-Term Potentiation (LTP).

  • Cholinergic Modulation: N-aryl racetams frequently potentiate cortical acetylcholine release via interaction with PKC (Protein Kinase C) pathways.

2.3 Signaling Pathway Visualization

G Compound 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one AMPAR AMPA Receptor (Glutamate Gated) Compound->AMPAR Positive Allosteric Modulation (PAM) PKC PKC Activation Compound->PKC Indirect Activation Ca_Influx Ca2+ Influx (Post-Synaptic) AMPAR->Ca_Influx Slows Desensitization BDNF BDNF Synthesis Ca_Influx->BDNF Signaling Cascade LTP Long-Term Potentiation (Memory Formation) BDNF->LTP Ach_Release Acetylcholine Release (Pre-Synaptic) PKC->Ach_Release Ach_Release->LTP Synergistic Effect

Figure 1: Proposed dual-mechanism pathway involving AMPA receptor modulation and cholinergic potentiation leading to memory consolidation.

Part 3: Experimental Protocols

Protocol A: In Vitro AMPA Receptor Kinetics (Flip-Flop Assay)

Objective: To quantify the potency of the compound in preventing AMPA receptor desensitization.

Materials:

  • HEK-293 cells stable transfected with GluA2 (AMPA receptor subunit).

  • Fluo-4 AM (Calcium indicator).

  • Glutamate (Agonist).

  • Cyclothiazide (Positive Control - known PAM).

  • Test Compound: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (10 nM – 100 μM).

Workflow:

  • Cell Plating: Seed HEK-GluA2 cells in 96-well black-walled plates at

    
     cells/well. Incubate for 24h.
    
  • Dye Loading: Wash cells with HBSS buffer. Incubate with 4 μM Fluo-4 AM for 45 min at 37°C.

  • Baseline Measurement: Measure fluorescence (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader) system (Ex: 488 nm, Em: 525 nm).
    
  • Compound Addition: Add Test Compound (10 μL) 5 minutes prior to agonist challenge to allow allosteric site binding.

  • Agonist Challenge: Inject Glutamate (100 μM final concentration).

  • Data Acquisition: Record fluorescence (

    
    ) continuously for 180 seconds.
    
  • Analysis: Calculate

    
    . Plot Dose-Response curve to determine 
    
    
    
    .

Validation Criteria:

  • Positive Control: Cyclothiazide (100 μM) must show >200% increase in AUC (Area Under Curve) vs. Glutamate alone.

  • Negative Control: Glutamate alone should show rapid peak and decay (desensitization) within <2 seconds.

Protocol B: Metabolic Stability & Reactive Metabolite Trapping

Objective: The "4-aminophenyl" (aniline) moiety presents a risk of bioactivation to reactive quinone imines (similar to Paracetamol toxicity). This protocol is mandatory for safety assessment.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • GSH (Glutathione) and KCN (Potassium Cyanide) as trapping agents.

  • LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology:

  • Incubation: Mix Test Compound (10 μM) with HLM (1 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH.

  • Trapping:

    • Arm A (Soft Nucleophile): Add GSH (5 mM) to trap quinone imines.

    • Arm B (Hard Nucleophile): Add KCN (1 mM) to trap iminium ions.

  • Termination: Quench with ice-cold Acetonitrile at T=0, 15, 30, 60 min.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (GSH adduct) or mass shifts corresponding to +CN adducts.

Interpretation:

  • High GSH Adducts: Indicates formation of reactive quinone-imine intermediates. High Toxicity Risk.

  • Stable Parent: 5-methyl group successfully blocks metabolic activation. Favorable Profile.

Part 4: Data Reporting & Visualization

4.1 Expected Pharmacokinetic Profile (Comparison)

ParameterPiracetam (Standard)1-(4-Aminophenyl)-5-methyl...[1][2][3] (Predicted)Rationale
LogP -1.7 (Hydrophilic)1.8 (Lipophilic)N-phenyl group drastically increases lipophilicity.
BBB Permeability Low (Active Transport required)High (Passive Diffusion)Lipophilicity facilitates crossing endothelial membranes.
Half-life (

)
~5 hours~7-9 hours5-methyl group hinders CYP450 oxidation at the lactam ring.
Potency Low ( g/day dosing)High (mg/day dosing)N-aryl racetams typically exhibit nM to low

M potency.

4.2 Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Proof Synth Synthesis (CAS 13691-28-6) Chiral Chiral Separation (HPLC) Synth->Chiral Binding AMPA Receptor Flip-Flop Assay Chiral->Binding Tox GSH Trapping (Metabolic Safety) Chiral->Tox MWM Morris Water Maze (Cognition) Binding->MWM If EC50 < 1μM Tox->MWM If No Adducts PK PK Study (Plasma/Brain Ratio) MWM->PK

Figure 2: Sequential development workflow from synthesis to in vivo validation.

Part 5: Safety & Handling

Warning: The presence of the 4-aminophenyl group classifies this compound as a potential genotoxic impurity precursor until proven otherwise.

  • Handling: All powders must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves, N95/P100 respirator, and lab coat are mandatory.

  • Disposal: Incineration only. Do not dispose of down drains due to potential aquatic toxicity of aniline derivatives.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[4] Brain Research Reviews, 19(2), 180-222. Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[4] Drugs, 70(3), 287-312. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197-2203. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(11), 2571-2605. (Reference for Aniline/GSH trapping protocols). Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-Aminophenyl)-2-pyrrolidinone (Structural Analog). MilliporeSigma Catalog. Link

Sources

Application Note: Investigating the Anticancer Properties of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (gamma-lactam) scaffold represents a privileged structure in medicinal chemistry, known for its conformational stability and ability to mimic peptide bonds. Recent structure-activity relationship (SAR) studies have highlighted 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one and its derivatives as potent anticancer agents. These compounds often exhibit dual mechanisms of action: inhibition of tubulin polymerization and modulation of pro-inflammatory pathways (e.g., mPGES-1 or PI3K signaling) within the tumor microenvironment.

This Application Note provides a comprehensive, standardized workflow for evaluating the anticancer efficacy of these derivatives. It details protocols for compound solubilization, high-throughput cytotoxicity screening, and mechanistic validation via flow cytometry and molecular target analysis.

Chemical Background & Handling[1]

The core scaffold, 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one , features a chiral center at the C5 position and a reactive primary amine on the N-aryl ring. This amine is a critical pharmacophore, often serving as a hydrogen bond donor in kinase active sites or as a handle for further derivatization (e.g., into Schiff bases or ureas).

Protocol 1: Compound Solubilization and Storage

Objective: To ensure consistent bio-availability and prevent oxidative degradation of the aminophenyl moiety.

Materials:

  • Test Compound: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one derivative (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Storage: Amber glass vials (silanized).

Procedure:

  • Weighing: Weigh 5–10 mg of the solid compound into a sterile amber vial.

  • Stock Preparation: Dissolve in DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Aliquot & Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solutions: On the day of the experiment, dilute the stock in serum-free culture media. Ensure the final DMSO concentration in the assay well is <0.5% (v/v) to prevent solvent toxicity.

Experimental Workflow: Biological Evaluation

The following workflow outlines the logical progression from phenotypic screening to mechanistic validation.

ExperimentalWorkflow Compound Compound Library (Pyrrolidin-2-one derivs) Screening Primary Screening (MTT/SRB Assay) Compound->Screening Dilution Series Selection Hit Selection (IC50 < 10 µM) Screening->Selection Dose-Response Analysis Mechanism Mechanistic Profiling (Flow Cytometry) Selection->Mechanism Validated Hits Target Target Validation (Tubulin/Kinase) Mechanism->Target Pathway ID

Figure 1: Step-by-step workflow for evaluating pyrrolidin-2-one anticancer candidates.

Primary Screening: Cytotoxicity Assay (MTT)[2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for initial viability screening. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in metabolically active cells.

Protocol 2: 72-Hour MTT Viability Assay

Target Cells: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon). Controls: Positive (Doxorubicin or Paclitaxel), Negative (0.1% DMSO).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Perform in triplicate.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the supernatant. Add 150 µL of DMSO to dissolve the crystals. Shake on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism.

Mechanistic Validation: Cell Cycle & Apoptosis

Pyrrolidin-2-one derivatives, particularly those with N-aryl substitutions, often act as microtubule destabilizing agents (similar to combretastatins) or kinase inhibitors .

  • Hypothesis A: If the compound targets tubulin, cells will arrest in the G2/M phase .

  • Hypothesis B: If the compound targets G1-phase kinases (e.g., CDK4/6) or growth signaling (PI3K), cells will arrest in G0/G1 .

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Reagents: Propidium Iodide (PI), RNase A, Triton X-100.

  • Treatment: Treat 1x10⁶ cells (in 6-well plates) with the compound at 1x and 2x IC₅₀ for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL staining buffer (PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events. Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

Putative Signaling Pathway

The following diagram illustrates the likely mechanism where the pyrrolidin-2-one derivative inhibits microtubule dynamics, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.

MechanismPath Drug 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Tubulin Tubulin Polymerization Drug->Tubulin Inhibits SAC Spindle Assembly Checkpoint (SAC) Tubulin->SAC Activates G2M G2/M Cell Cycle Arrest SAC->G2M Induces Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Signals Caspase Caspase-3/7 Activation Bcl2->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 2: Proposed mechanism of action involving microtubule destabilization and intrinsic apoptosis.

Data Presentation Standards

When reporting results for these derivatives, summarize the quantitative data in the following format to ensure comparability across studies.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Compound IDR-Group SubstitutionMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
Lead (1) 4-NH₂ (Parent)5.2 ± 0.48.1 ± 0.66.5 ± 0.5> 10
Deriv A 4-NH-CO-CH₃2.1 ± 0.24.5 ± 0.33.8 ± 0.4> 20
Deriv B 4-NO₂> 50> 50> 50N/A
Paclitaxel (Control)0.0150.0200.018-

*SI = IC₅₀ (Normal Cells, e.g., HEK293) / IC₅₀ (Cancer Cells). An SI > 10 indicates a favorable safety profile.

References

  • Basavaraja, H. S., et al. (2023). "Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives." Molecules.

  • Mocanu, S., et al. (2024).[1] "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold." International Journal of Molecular Sciences.

  • Vitale, P., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2] Current Medicinal Chemistry.

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

  • Gududuru, V., et al. (2004). "Synthesis and biological evaluation of novel cytotoxic N-aryl-pyrrolidin-2-ones." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Formulation & Delivery Strategies for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (APMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (APMP) , a structural analog of the anti-fibrotic agent Pirfenidone.[1] Unlike its parent compound, APMP possesses a reactive primary amine on the phenyl ring and a saturated pyrrolidinone core. These structural features present unique opportunities for targeted delivery via conjugation and sustained release via hydrophobic encapsulation.[1]

Key Challenges Addressed:

  • Solubility: The hydrophobic methyl-pyrrolidinone core limits aqueous solubility (Class II/IV profile).[1]

  • Bioavailability: Rapid renal clearance expected due to low molecular weight (<200 Da).[1]

  • Reactivity: The aniline-like amine requires specific pH conditions for effective conjugation.[1]

Physicochemical Profiling

Before formulation, the compound's baseline properties must be established to select the correct carrier system.

PropertyValue / CharacteristicImpact on Formulation
Molecular Weight ~190.24 g/mol High diffusion rate; requires tight encapsulation matrix (e.g., high MW PLGA).[1]
LogP (Predicted) 1.5 – 2.1Moderate hydrophobicity.[1] Suitable for PLGA encapsulation or Lipid carriers .
pKa (Amine) ~4.0 – 5.0 (Aniline-like)Low nucleophilicity compared to aliphatic amines.[1] Conjugation requires activated esters (NHS) at pH 7.5–8.[1]0.
Solubility DMSO, DCM, Ethyl AcetateCompatible with Single Emulsion (O/W) solvent evaporation methods.[1]

Protocol A: PLGA Nanoparticle Encapsulation

Objective: Create a sustained-release system to overcome rapid clearance. Method: Single Emulsion Solvent Evaporation (O/W).[1] Rationale: APMP is soluble in water-immiscible organic solvents (DCM/Ethyl Acetate), making single emulsion superior to double emulsion (w/o/w).[1]

Materials
  • Polymer: PLGA (50:50, Ester terminated, MW 30–60 kDa) – Ester termination prevents interaction with the drug's amine.

  • Surfactant: Poly(vinyl alcohol) (PVA), MW 30–70 kDa (2% w/v solution).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drug: APMP (High purity >98%).[1]

Step-by-Step Workflow
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg APMP in 2 mL DCM .

    • Critical Check: Ensure complete dissolution.[1] Vortex for 2 mins.

  • Emulsification:

    • Add the Organic Phase dropwise into 10 mL of 2% PVA (aq) under moderate magnetic stirring.

    • Sonication: Probe sonicate at 40% amplitude for 60 seconds (Pulse: 10s ON, 5s OFF) on ice.

    • Target: Milky white emulsion with no phase separation.[1]

  • Solvent Evaporation:

    • Transfer emulsion to a beaker containing 20 mL of 0.5% PVA .

    • Stir at 600 RPM for 4 hours at Room Temperature (RT) in a fume hood to evaporate DCM.

    • Endpoint: Solution becomes translucent; smell of solvent disappears.[1]

  • Purification:

    • Centrifuge at 15,000 x g for 30 mins at 4°C.

    • Discard supernatant (keep for HPLC analysis of unencapsulated drug).

    • Wash pellet 3x with ultrapure water.[1]

  • Lyophilization:

    • Resuspend pellet in water with 5% Trehalose (cryoprotectant).[1]

    • Freeze-dry for 24 hours.[1]

Visualization: PLGA Formulation Logic

PLGA_Workflow Organic Organic Phase (PLGA + APMP in DCM) Emulsion O/W Emulsion (Sonication) Organic->Emulsion Dropwise Add Aqueous Aqueous Phase (2% PVA) Aqueous->Emulsion Hardening Solvent Evaporation (Hardened NPs) Emulsion->Hardening Stir 4h Final Lyophilized Powder Hardening->Final Wash & Freeze-Dry

Figure 1: Single emulsion solvent evaporation workflow optimized for hydrophobic amine drugs.

Protocol B: Targeted PEGylation (Prodrug Strategy)

Objective: Conjugate APMP to Polyethylene Glycol (PEG) to increase solubility and circulation time. Mechanism: Nucleophilic attack of the APMP aniline amine on an activated NHS-ester PEG.[1] Rationale: The aniline amine is weakly nucleophilic.[1] Standard conditions must be modified (higher pH, catalyst) to ensure reaction.

Materials
  • Polymer: mPEG-NHS (MW 2 kDa or 5 kDa).[1]

  • Catalyst: Pyridine or 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Anhydrous DMSO or DMF.[1]

  • Buffer: PBS (pH 7.[1]4) for purification.[1]

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve 10 mg APMP (approx. 52 µmol) in 1 mL Anhydrous DMSO .

    • Add 1.2 equivalents of mPEG-NHS.[1]

    • Add 2 equivalents of Pyridine (to act as a base/catalyst).[1]

  • Incubation:

    • Stir under nitrogen atmosphere at RT for 24 hours .

    • Note: Aniline amines are slow to react; do not shorten this time.[1]

  • Quenching:

    • Add 5 mL of Glycine solution (100 mM) to quench unreacted NHS esters.[1]

  • Purification (Dialysis):

    • Transfer reaction mixture to a Dialysis Bag (MWCO 1 kDa).

    • Dialyze against 1L PBS for 24 hours (change buffer 3x) to remove free APMP and solvents.

  • Validation:

    • Analyze via 1H-NMR (Disappearance of NHS peaks, shift in aromatic protons of APMP).[1]

Visualization: Conjugation Pathway

Conjugation_Pathway APMP APMP (Weak Nucleophile -NH2) Complex Reaction Intermediate (Tetrahedral) APMP->Complex + Base (Pyridine) PEG mPEG-NHS (Activated Ester) PEG->Complex Product mPEG-APMP Conjugate (Stable Amide Bond) Complex->Product - NHS Group

Figure 2: Covalent conjugation mechanism utilizing the aniline handle of APMP.[1]

Analytical Validation (QC)

Every batch must pass the following "Stop/Go" criteria before biological testing:

MethodParameterAcceptance CriteriaTroubleshooting
DLS (Dynamic Light Scattering) Hydrodynamic Diameter100 – 200 nmIf >250 nm: Increase sonication energy or PVA conc.[1]
DLS PDI (Polydispersity Index)< 0.20If >0.2: Improve emulsion homogeneity.[1]
HPLC (C18 Column) Encapsulation Efficiency (EE%)> 60%If Low: Increase polymer:drug ratio or switch to PLGA-COOH.
Zeta Potential Surface Charge-10 to -30 mVIf neutral: Indicates stabilizer desorption; check washing steps.[1]

References

  • PubChem. (2025).[1] Compound Summary: 5-methylpyrrolidin-2-one Derivatives.[1] National Library of Medicine.[1] Link

  • RSC Materials Advances. (2021). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications.[1] Royal Society of Chemistry.[1] Link

  • BroadPharm. (2022).[1] PEGylated Nanoparticles 101: Synthesis and Applications. BroadPharm Application Notes.[1] Link

  • ACS Pharmacology & Translational Science. (2025).[1] Design and Synthesis of Novel Pirfenidone Analogues. American Chemical Society.[1] Link

  • Journal of Applied Pharmaceutical Science. (2023). Prospective pulmonary drug delivery system of pirfenidone microparticles.[1][2][3] JAPS Online.[1] Link

Sources

Application Note: High-Throughput Screening & Library Generation using 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (referred to herein as APMP ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to its structural homology with the lactam cores of blockbuster Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban), APMP serves as an ideal "P4-pocket" binding motif.

This guide covers the end-to-end workflow:

  • Combinatorial Library Synthesis: Automated parallel derivatization of the APMP amine.

  • High-Throughput Screening (HTS): A validated chromogenic assay protocol for Factor Xa inhibition.

  • Quality Control: Impurity profiling to manage potential genotoxicity of unreacted aniline precursors.

Scientific Background & Rationale

The Scaffold Advantage

The 1-(4-aminophenyl)-pyrrolidin-2-one core is a "privileged structure" in medicinal chemistry. The lactam ring provides a rigid orientation that often occupies the hydrophobic P4 pocket of serine proteases (specifically Factor Xa), while the phenyl group acts as a spacer. The 5-methyl substitution introduces chirality, allowing for stereoselective exploration of the active site.

Mechanism of Action (Target): Inhibitors derived from APMP typically bind to the active site of Factor Xa. The lactam moiety binds in the P4 site, while the derivatized amine (amide/urea linkage) extends into the P1 site (specificity pocket), blocking the conversion of Prothrombin to Thrombin.

G APMP APMP Scaffold (P4 Binder) Library Combinatorial Library (Amides/Ureas) APMP->Library Parallel Synthesis (R-COCl / R-NCO) Complex Inhibited Complex (No Thrombin Gen.) Library->Complex HTS Binding FXa Factor Xa Enzyme FXa->Complex + Inhibitor

Figure 1: Logic flow from APMP scaffold to Factor Xa inhibition.

Protocol 1: Automated Library Synthesis

Objective: To generate a 384-member library of APMP derivatives via amide coupling and urea formation using automated liquid handling.

Materials
  • Scaffold: APMP (100 mM stock in DMSO).

  • Reagents: Diverse Acid Chlorides (R-COCl) and Isocyanates (R-NCO).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMA (Dimethylacetamide).

  • Equipment: Tecan Freedom EVO or Hamilton STAR liquid handler.

Step-by-Step Workflow
  • Plate Preparation:

    • Load a 384-well polypropylene deep-well plate (Source Plate).

    • Dispense 10 µL of APMP stock (1 µmol) into all wells.

    • Dispense 5 µL of DIPEA (2.0 eq) into all wells.

  • Library Dispensing:

    • Map 384 unique electrophiles (acid chlorides/isocyanates) to the plate.

    • Dispense 10 µL of each electrophile (1.2 eq, 12 mM in DMA) into corresponding wells.

  • Reaction:

    • Seal plate with aluminum foil seal.

    • Shake at 600 rpm for 1 minute.

    • Incubate at Room Temperature (RT) for 12 hours.

  • Quenching & Work-up:

    • Add 50 µL of polymer-supported trisamine scavenger resin (to remove excess electrophiles).

    • Shake for 4 hours.

    • Filter into a destination microplate using a vacuum manifold.

    • Final Concentration: Normalize to 10 mM in DMSO for HTS.

Protocol 2: Chromogenic Factor Xa HTS Assay

Objective: Screen the APMP-derived library for Factor Xa inhibition using a kinetic chromogenic readout.

Principle: Factor Xa cleaves the chromogenic substrate (e.g., S-2222), releasing p-nitroaniline (pNA). Inhibitors prevent this cleavage, reducing the absorbance signal at 405 nm.

Reagents & Buffer Formulation
ComponentConcentrationRole
Assay Buffer 50 mM Tris-HCl, pH 7.4Maintains physiological pH
NaCl 150 mMIonic strength mimic
BSA 0.1% (w/v)Prevents enzyme adsorption to plastic
Human Factor Xa 1 nM (Final)Target Enzyme
Substrate (S-2222) 200 µM (Final)Chromogenic reporter (

)
Positive Control Rivaroxaban (1 µM)Validates assay performance
Experimental Procedure
  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (from Protocol 1) into a 384-well black/clear-bottom assay plate.

    • Target Final Concentration: 10 µM (assuming 50 µL final volume).

  • Enzyme Addition:

    • Dispense 25 µL of Factor Xa enzyme solution (2 nM in Assay Buffer) to all wells.

    • Centrifuge plate (1000 rpm, 30 sec).

    • Pre-incubation: Incubate for 15 minutes at RT to allow inhibitor binding.

  • Substrate Initiation:

    • Dispense 25 µL of Chromogenic Substrate (400 µM S-2222) to start the reaction.

  • Detection:

    • Immediately place in a plate reader (e.g., PerkinElmer EnVision).

    • Mode: Kinetic Absorbance.

    • Wavelength: 405 nm.[1]

    • Duration: Read every 60 seconds for 20 minutes.

Data Analysis
  • Velocity Calculation: Calculate the slope (Vmax) of the linear portion of the absorbance curve (mOD/min).

  • Percent Inhibition:

    
    
    
    • V_max: DMSO control (Enzyme + Substrate).

    • V_min: No Enzyme control (Substrate only).

  • Hit Selection: Compounds exhibiting >50% inhibition at 10 µM are flagged as "Hits" for dose-response follow-up.

HTS_Workflow start Library Plate (10 mM DMSO) echo Acoustic Transfer (50 nL to Assay Plate) start->echo enzyme Add Factor Xa (Pre-incubation 15 min) echo->enzyme substrate Add S-2222 Substrate (Initiate Reaction) enzyme->substrate read Kinetic Read (OD 405nm) substrate->read analysis Calculate IC50 & Z-Prime read->analysis

Figure 2: HTS Assay Workflow for Factor Xa Inhibition.

Quality Control & Impurity Management

Critical Note: The starting material, APMP, contains a primary aniline. Anilines are structural alerts for genotoxicity (PGI). In HTS, unreacted APMP can cause false positives via redox cycling or aggregation.

Impurity Screening Protocol (LC-MS)

Before advancing a "Hit" to lead optimization, verify the absence of the APMP precursor.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection:

    • UV: 254 nm (Aromatic).

    • MS (ESI+): Monitor [M+H]+ = 191.1 (APMP mass + 1).

  • Threshold: Hits containing >5% residual APMP must be re-purified.

Assay Validation Metrics (Self-Validating System)

To ensure trustworthiness, every plate must meet these criteria:

  • Z' Factor:

    
     (Measures separation between positive and negative controls).
    
  • CV (Coefficient of Variation):

    
     for DMSO controls.
    
  • Signal-to-Background (S/B):

    
    .
    

References

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[2] Journal of Medicinal Chemistry. Link

  • BPS Bioscience. (2023). Factor Xa Inhibitor Screening Assay Kit Protocol. BPS Bioscience Technical Data. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • European Medicines Agency. (2014). Assessment Report: Eliquis (Apixaban).[3][4][5] EMA Committee for Medicinal Products for Human Use (CHMP). Link

Sources

Troubleshooting & Optimization

Artifacts in analytical measurements of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical measurement of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

I. Understanding the Molecule: Potential Analytical Challenges

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one possesses two key functional groups that can influence its analytical behavior: a primary aromatic amine and a lactam (cyclic amide). The aromatic amine is susceptible to oxidation, while the overall structure may be prone to degradation under certain conditions. These characteristics can lead to the appearance of analytical artifacts, which are extraneous peaks in a chromatogram or mass spectrum that do not correspond to the parent compound or its expected metabolites.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one?

A1: The most frequently encountered issues include peak tailing, the appearance of ghost peaks, and a rising baseline.[1] Peak tailing is often due to the interaction of the basic amine group with acidic silanol groups on the surface of silica-based HPLC columns.[2] Ghost peaks can arise from the carryover of the analyte from a previous injection, while a rising baseline may indicate column bleed or the gradual elution of strongly retained impurities.[1]

Q2: My mass spectrometry results show unexpected ions. What could be the cause?

A2: Unexpected ions in the mass spectrum of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one can be due to several factors. In-source fragmentation, where the molecule breaks apart in the ion source of the mass spectrometer, is a common phenomenon for compounds with fragile moieties.[3] The primary aromatic amine group can also be susceptible to oxidation, leading to the formation of ions with a higher mass-to-charge ratio (e.g., M+16 for mono-oxidation).[4][5]

Q3: How should I prepare my samples and mobile phases to minimize the formation of artifacts?

A3: To minimize artifact formation, it is crucial to use high-purity solvents and reagents.[6] Mobile phases should be freshly prepared and degassed to prevent the introduction of dissolved oxygen, which can promote oxidation.[5] Samples should be stored in amber vials to protect them from light, as some pyrrolidinone structures are known to be light-sensitive.[5] If you are using a buffered mobile phase with acetonitrile, be mindful of the buffer concentration to avoid precipitation, which can clog the system.[7]

Q4: Can the use of acetonitrile in the mobile phase cause issues?

A4: While acetonitrile is a common and generally stable mobile phase component, it is a poor solvent for many buffers. High buffer concentrations in acetonitrile can lead to precipitation, causing blockages and pressure issues.[7] There have also been some reports of acetonitrile self-polymerization in certain older HPLC systems, leading to sticky residues, though this is less common with modern instrumentation.[7]

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common analytical artifacts and issues encountered during the analysis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

A. Chromatographic Issues
Observed Problem Potential Causes Recommended Solutions
Peak Tailing - Interaction of the basic amine with acidic silanols on the column.[2] - Column overload.- Use a base-deactivated column or a column with end-capping. - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
Ghost Peaks - Carryover from a previous injection.[1] - Contamination in the injection port or column.- Implement a robust needle wash protocol. - Inject a blank solvent run to confirm carryover. - Clean the injection port and replace the column if necessary.
Split Peaks - Clogged inlet frit of the column. - Column bed collapse.- Replace the inlet frit. - Replace the column.
Shifting Retention Times - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a stable temperature. - Replace the column.
Unexpected Peaks - Sample degradation (e.g., oxidation).[4] - Contamination from sample preparation or solvent.- Prepare samples fresh and protect from light and air. - Run a blank analysis of the sample solvent. - Perform a forced degradation study to identify potential degradants.
B. Mass Spectrometry Issues
Observed Problem Potential Causes Recommended Solutions
Unexpected High Mass Ions (e.g., M+16) - Oxidation of the aromatic amine.[4][5]- Use freshly prepared, degassed mobile phases. - Protect samples from air and light. - Consider adding an antioxidant to the sample, if compatible with the analysis.
Unexpected Low Mass Ions - In-source fragmentation of the parent molecule.[3]- Optimize the ion source parameters (e.g., fragmentor voltage, source temperature) to minimize fragmentation.[1]
Adduct Formation (e.g., M+Na, M+K) - Presence of salts in the sample or mobile phase.- Use high-purity solvents and reagents. - If possible, desalt the sample before analysis.
Poor Sensitivity - Suboptimal ionization conditions. - Matrix effects from the sample.- Optimize ion source parameters (e.g., capillary voltage, gas flow). - Improve sample cleanup to remove interfering matrix components.

IV. Experimental Protocols

A. Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and artifacts.

1. Sample Preparation:

  • Prepare a stock solution of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in a suitable solvent (e.g., methanol or acetonitrile).

  • Aliquot the stock solution into several vials.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Stress: Heat the solution at 80°C for 48 hours.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by your LC-MS method alongside an unstressed control sample.

  • Compare the chromatograms and mass spectra to identify new peaks corresponding to degradation products.

B. Protocol for HPLC System Suitability Test

This protocol ensures your HPLC system is performing optimally before analyzing your samples.

1. Standard Preparation:

  • Prepare a standard solution of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one at a known concentration.

2. Injections:

  • Make at least five replicate injections of the standard solution.

3. Performance Metrics:

  • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time should be less than 1%.

  • Peak Area Reproducibility: The RSD of the peak area should be less than 2%.

  • Tailing Factor: The tailing factor should be between 0.8 and 1.5.

  • Theoretical Plates: Calculate the number of theoretical plates for the column, which should meet the manufacturer's specifications.

V. Visualizations

A. Logical Troubleshooting Workflow for Unexpected Peaks

Troubleshooting_Unexpected_Peaks start Unexpected Peak(s) Observed is_in_blank Is the peak present in a solvent blank injection? start->is_in_blank contaminant Source of contamination identified (e.g., solvent, glassware). is_in_blank->contaminant Yes not_contaminant Peak is not from contamination. is_in_blank->not_contaminant No forced_degradation Perform forced degradation study. not_contaminant->forced_degradation match_degradant Does the peak match a known degradant? forced_degradation->match_degradant degradation_product Peak is a degradation product. Investigate sample stability. match_degradant->degradation_product Yes in_source_fragment Investigate in-source fragmentation in MS. match_degradant->in_source_fragment No

Caption: A flowchart for troubleshooting unexpected peaks.

B. Potential Artifact Formation Pathways

Artifact_Formation Analyte 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Oxidized_Product Oxidized Product (e.g., Quinone-imine) Analyte->Oxidized_Product Oxidizing agents (O₂, peroxides) Dimer Dimerization Product Analyte->Dimer Oxidation Hydrolysis_Product Ring-Opened Product Analyte->Hydrolysis_Product Strong Acid/Base

Caption: Potential chemical pathways leading to artifacts.

VI. References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved February 7, 2026, from [Link]

  • n-Methyl-2-Pyrrolidone, HPLC - RCI LABSCAN LIMITED (EN). (n.d.). Retrieved February 7, 2026, from [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. (2020). Journal of Pharmaceutical and Biomedical Analysis, 194, 113815. [Link]

  • N-methyl-2-pyrrolidone | C5H9NO - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Retrieved February 7, 2026, from [Link]

  • Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). (2015). Chemistry Central Journal, 9(1), 59. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. (2015). Annex Publishers. Retrieved February 7, 2026, from [Link]

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. (2020). Environmental Engineering Research, 25(6), 846-853. [Link]

  • Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. (2023). Journal of Separation Science, 46(18), e2300343. [Link]

  • Can acetonitrile cause amine impurities to form deposits in HPLC pump? (2023, February 3). YouTube. Retrieved February 7, 2026, from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved February 7, 2026, from [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Retrieved February 7, 2026, from [Link]

  • Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(22), 7856-7864. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC North America. Retrieved February 7, 2026, from [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). Molecules, 27(15), 4998. [Link]

  • Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1641-1651. [Link]

  • Acetonitrile extraction coupled with UHPLC-MS/MS for the accurate quantification of 17 heterocyclic aromatic amines in meat products. (2017). Food Chemistry, 234, 215-223. [Link]

  • Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (2016). Journal of the American Chemical Society, 138(1), 169-178. [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 7, 2026, from [Link]

  • Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 778(1-2), 123-130. [Link]

  • Can acetonitrile cause amine impurities to form deposits in HPLC pump? (2023, October 27). Axion Labs. Retrieved February 7, 2026, from [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. (2023). Rapid Communications in Mass Spectrometry, 37(12), e9495. [Link]

  • Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. (2021). Angewandte Chemie International Edition, 60(44), 23885-23892. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415(13), 2735-2746. [Link]

  • Acetonitrile stability as a mobile phase. (2023, March 19). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Retro-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

  • Analysis of volatile and odor-active compounds in charcoal-grilled marinated beef using gas chromatography–mass spectrometry and gas chromatography–olfactometry. (2023). Food Science & Nutrition, 11(10), 6141-6155. [Link]

  • Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis. (2012). Analytical Chemistry, 84(15), 6483-6490. [Link]

Sources

Technical Support Center: Purity Enhancement of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-PURITY-005M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Technical Context

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a critical pharmacophore, often utilized as a scaffold in the synthesis of Factor Xa inhibitors and other anticoagulant agents. Its structural integrity relies on two pivotal features: the nucleophilic aniline nitrogen (essential for downstream coupling) and the chiral center at C5 (if using enantiopure starting materials like levulinic acid derivatives).

High-purity isolation of this compound is notoriously difficult due to three primary impurity classes:

  • Reductive Dimers (Azo/Hydrazo species): Common if synthesized via catalytic hydrogenation of the nitro-precursor.

  • Oxidation Products: The electron-rich aniline moiety is prone to air oxidation, leading to "pink/brown" quinoid impurities.

  • Regioisomers/Stereoisomers: Depending on the cyclization method used.

This guide moves beyond standard textbook answers, providing a causality-based troubleshooting framework for industrial and research-scale purification.

Diagnostic Workflow (Visual Logic)

The following decision tree illustrates the logical flow for determining the optimal purification strategy based on the specific impurity profile detected by HPLC/LC-MS.

PurificationLogic Start Input: Crude 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Analysis Step 1: HPLC/LC-MS Analysis Start->Analysis Decision1 Primary Impurity? Analysis->Decision1 PathA Nitro-Precursor (>0.5%) Decision1->PathA Unreacted SM PathB Colored/Oxidized Species Decision1->PathB Air Oxidation PathC Azo-Dimers (High MW) Decision1->PathC Coupling Side-Rxn PathD Enantiomer (Wrong Chirality) Decision1->PathD Racemization ActionA Acid-Base Extraction (Protocol 1) PathA->ActionA ActionB Recrystallization + Charcoal (Protocol 2) PathB->ActionB ActionC Column Chromatography (DCM:MeOH Gradient) PathC->ActionC ActionD Chiral Resolution (Tartaric Acid Salt) PathD->ActionD Final Target Purity >99.5% ActionA->Final ActionB->Final ActionC->Final ActionD->Final

Figure 1: Purification Decision Matrix. This flowchart guides the user from initial analysis to the specific protocol required based on the dominant impurity.

Troubleshooting Guide (FAQ & Causality Analysis)

Category A: Color & Stability Issues

Q1: My product turns from off-white to pink/brown upon storage. Does this affect assay purity?

  • Diagnosis: This is a classic "Aniline Oxidation" signature. While the visual change is dramatic, the actual chemical degradation might be <0.5% initially. However, these quinoid impurities are autocatalytic and can poison downstream metal-catalyzed couplings (e.g., Buchwald-Hartwig).

  • Root Cause: Exposure to atmospheric oxygen and light. The electron-donating amino group activates the phenyl ring, making it susceptible to radical oxidation.

  • Corrective Action:

    • Immediate: Perform a "Charcoal Polish" (See Protocol 2).

    • Preventative: Store the compound as the Hydrochloride (HCl) salt . Protonating the amine (

      
      ) deactivates the ring against oxidation, significantly extending shelf life.
      
Category B: Synthesis-Related Impurities[1]

Q2: I see a persistent impurity at RRT 1.2 (approx) that resists recrystallization. LC-MS shows [M-2] or [2M-2].

  • Diagnosis: If you synthesized this via hydrogenation of 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one, this is likely the Azo-dimer or Hydrazo-intermediate .

  • Root Cause: "Starved" Hydrogenation conditions.[1] If the H₂ pressure drops or the catalyst loading is too low, two intermediate hydroxylamine molecules couple instead of reducing fully to the amine.

  • Corrective Action:

    • Purification: These dimers are much less polar than the amine. Use a silica plug with 100% Ethyl Acetate to elute the non-polar dimer, then switch to 5% MeOH/DCM to elute your product.

    • Process Fix: Increase H₂ pressure (>5 bar) and temperature (to 50°C) to force the reaction to completion [1].

Q3: My melting point is broad (e.g., 105–112°C instead of sharp). NMR looks clean.

  • Diagnosis: This often indicates Enantiomeric contamination or solvent inclusion.

  • Root Cause: If you started with chiral levulinic acid but used harsh conditions (high T or strong base), the C5-methyl center may have partially racemized.

  • Verification: Run Chiral HPLC (e.g., Chiralpak AD-H column).

  • Corrective Action: Recrystallize using a chiral resolving agent like Dibenzoyl-L-tartaric acid to upgrade the enantiomeric excess (ee).

Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Best for: Removing non-basic impurities (unreacted nitro compounds, dimers, residual solvents).

This protocol utilizes the basicity of the aniline nitrogen (


) to toggle solubility.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate (EtOAc) .

  • Acid Extraction: Add 60 mL of 2M HCl (aq) . Agitate vigorously for 10 mins.

    • Mechanism:[2] The amine becomes the water-soluble hydrochloride salt. Impurities remain in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous (Lower) layer.

    • Validation Check: TLC the organic layer. If it contains your product, the acid was too weak or insufficient volume.

  • Wash: Wash the aqueous layer once with 30 mL fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or NH₄OH .

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Protocol 2: Anti-Oxidant Recrystallization

Best for: Removing color bodies and trace inorganic salts.

Solvent System: Ethanol (solvent) / Water (anti-solvent).

  • Preparation: Place 5 g of crude amine in a flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add Ethanol (absolute) (approx. 5-7 mL/g) and heat to reflux until dissolved.

  • Charcoal Treatment: Add 5 wt% activated charcoal. Stir at reflux for 10 mins.

    • Critical: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Reheat filtrate to reflux. Add hot Water dropwise until persistent turbidity is observed (approx. ratio 1:1 EtOH:Water).

  • Cooling: Allow to cool to Room Temp slowly (2 hours), then chill to 0°C.

  • Filtration: Collect crystals under nitrogen blanket. Wash with cold 1:1 EtOH/Water.

Data Summary: Impurity Profiles

Impurity TypeOriginDetection MethodRemoval Strategy
Nitro-Precursor Incomplete ReductionTLC (Rf ~0.6, EtOAc), UVAcid-Base Extraction
Azo-Dimer Coupling Side-RxnLC-MS (High Mass), coloredFlash Chromatography / Acid-Base
Aniline Purple OxidationVisual (Pink color)Charcoal Recrystallization
Pd/C Residue Catalyst LeachingICP-MSCelite Filtration / Thiol Scavengers

References

  • Reductive Amination & Hydrogenation Standards

    • Title: Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone... by reductive amination.

    • Source: US P
    • URL
    • Relevance: Defines the catalytic conditions (Pd/C, Pressure)
  • Impurity Characterization in Pyrrolidones

    • Title: Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance (Analogous lactam impurities).
    • Source:Journal of Pharmaceutical and Biomedical Analysis (via Sphinxsai).
    • URL:[Link]

    • Relevance: Provides analytical methods (NMR/IR) for identifying lactam-based impurities and ring-opening byproducts.
  • General Recrystallization Protocols

    • Title: Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)
    • Source: BenchChem Protocols.[3]

    • Relevance: Validates the Ethanol/Water solvent system for phenyl-substituted pyrrolidone-like structures.
  • Chemical Properties & Safety

    • Title: 1-(4-Aminophenyl)-2-pyrrolidone (Structure/Safety Data).

    • Source: Sigma-Aldrich Technical Data.

    • Relevance: Provides baseline physical property data (Melting points, solubility)

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Sources

Preventing degradation of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Welcome to the technical support guide for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent degradation and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Q1: My new batch of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one has a slight off-white or yellowish tint. Is it degraded?

A1: Not necessarily. While a pure, freshly synthesized batch is typically a white to off-white solid, slight discoloration to a pale yellow or tan is common and often within acceptable purity specifications. This is primarily due to minor, superficial oxidation of the aromatic amine group. However, a significant change to dark yellow, brown, or pink indicates more substantial degradation and warrants a purity analysis before use.

Q2: What are the primary causes of degradation for this compound?

A2: The degradation of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is driven by two main chemical liabilities in its structure:

  • Oxidation of the Aromatic Amine: The primary aromatic amine (-NH2) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1][2] This process can form highly colored impurities, such as nitroso and nitro compounds, and can eventually lead to polymerization.[1]

  • Hydrolysis of the Lactam Ring: The five-membered lactam (a cyclic amide) can undergo hydrolysis, where the ring is opened by water. This reaction is significantly accelerated by the presence of strong acids or bases.[3]

Q3: What are the ideal short-term and long-term storage conditions?

A3: To minimize degradation, adherence to proper storage protocols is critical. The recommendations are summarized in the table below.

Parameter Long-Term Storage (> 1 month) Short-Term / In-Use Storage (< 1 month) Causality / Rationale
Temperature -20°C or lower[4]2-8°C (Refrigerated)[5][6]Low temperatures significantly reduce the kinetic rate of both oxidation and hydrolysis reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)[8]Tightly Sealed ContainerAn inert atmosphere displaces oxygen, directly preventing the primary oxidation degradation pathway.[8]
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial / Foil)The aromatic amine is photosensitive; light provides the energy to initiate and accelerate oxidative degradation.[2][9]
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Tightly sealed, amber glass vial.Amber glass blocks UV light, and a PTFE-lined cap provides an excellent, non-reactive seal against moisture and air.

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile), store it at -20°C or -80°C in small, single-use aliquots, and purge the headspace with argon or nitrogen before sealing. Avoid aqueous or protic solvents like methanol for storage.

Part 2: Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Issue 1: Significant Color Change Observed in Solid Compound
  • Observation: Your solid material, which was initially white or off-white, has turned noticeably yellow, pink, or brown upon storage.

  • Probable Cause: This is a classic sign of significant oxidation of the 4-aminophenyl moiety. Oxidizing agents, particularly atmospheric oxygen, can abstract a hydrogen atom or hydride ion, leading to complex reactions that result in highly colored products.[1] Light exposure will dramatically accelerate this process.

  • Immediate Actions:

    • Isolate the Batch: Do not use the material in critical experiments until its purity has been verified.

    • Verify Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to a reference standard or the certificate of analysis from the supplier.

    • Review Storage Conditions: Check if the material was stored according to the recommendations in the FAQ section (i.e., protected from light, under inert gas, at the correct temperature).

  • Resolution:

    • If purity is >95% (or within your experimental tolerance), the material may still be usable for non-critical applications, but this should be determined on a case-by-case basis.

    • If purity is compromised, the batch should be discarded.

    • For future prevention, aliquot the new material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air and moisture.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Observation: Your analytical chromatogram shows new, unexpected peaks that were not present in the initial analysis of the material.

  • Probable Causes & Identification:

    • Oxidation Products: Early-eluting, more polar peaks may correspond to hydroxylated species or ring-opened products. Later-eluting, less polar peaks could be dimers or polymers formed from radical coupling of oxidized intermediates. Mass spectrometry is invaluable here to identify the molecular weights of these new species.

    • Hydrolysis Product: A more polar peak corresponding to the molecular weight of 4-amino-5-methyl-4-pentanoic acid (M.W. = M.W. of parent + 18) indicates hydrolysis of the lactam ring. This is more likely if the compound has been exposed to moisture, especially at non-neutral pH.

  • Troubleshooting Workflow:

G start New Peak(s) Detected in HPLC/LC-MS check_mw Analyze Mass Spec Data (Is MW of new peak = Parent + 18?) start->check_mw hydrolysis Probable Cause: Lactam Hydrolysis check_mw->hydrolysis  Yes oxidation Probable Cause: Oxidation check_mw->oxidation  No review_moisture Action: Review sample prep and storage for moisture exposure. Use anhydrous solvents. hydrolysis->review_moisture review_air Action: Review storage for air/light exposure. Implement inert atmosphere handling. oxidation->review_air

Caption: Troubleshooting workflow for new analytical peaks.

Issue 3: Inconsistent or Poor Results in Biological/Chemical Assays
  • Observation: You are experiencing a loss of potency, poor reproducibility, or unexpected side reactions in your experiments.

  • Probable Cause: The active concentration of your compound is lower than expected due to degradation. The degradation products themselves might also interfere with the assay, either by inhibiting it, causing artifacts, or reacting with other components.

  • Systematic Verification:

    • Confirm Stock Solution Integrity: Prepare a fresh stock solution from a new, unopened vial of the compound and re-run the experiment. If the results are restored, your old stock solution has degraded.

    • Perform Quantitative Analysis: Use a validated HPLC method with a standard curve to determine the exact concentration of the active compound in your stock solution. This is a self-validating step that confirms what you think you are adding to the experiment is what is actually being added.

    • Evaluate Solvent Effects: Ensure the solvent used for your assay is compatible and does not accelerate degradation. For example, running a reaction in an acidic aqueous buffer for an extended period could cause significant hydrolysis.

Part 3: Key Protocols and Methodologies

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol is designed to maximize the shelf-life of a new bottle of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

  • Objective: To properly partition a bulk supply of the compound into smaller, single-use quantities to prevent contamination and repeated exposure of the entire batch to the atmosphere.

  • Environment: This procedure should be performed in a low-humidity environment, preferably inside a glovebox purged with nitrogen or argon.

  • Materials:

    • Bulk container of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

    • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

    • Spatula.

    • Analytical balance.

    • Labeling materials.

  • Procedure:

    • Pre-label all small vials with the compound name, lot number, date, and the exact mass to be added.

    • Inside the inert atmosphere glovebox, open the main container.

    • Carefully weigh the desired amount of solid (e.g., 5-10 mg) into each pre-labeled amber vial.

    • Tightly cap each vial immediately after dispensing.

    • Before removing from the glovebox, wrap the cap-vial interface of each vial with parafilm for an extra seal.

    • Store all aliquoted vials in a freezer at -20°C or below, inside a labeled secondary container.

Protocol 2: Basic HPLC Method for Purity Assessment
  • Objective: To assess the purity of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one and detect the presence of degradation products. This is a general method and may require optimization for your specific equipment.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Procedure:

    • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in the diluent. Dilute this stock solution further with the diluent to a final concentration of ~50 µg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        15.0 90
        17.0 90
        17.1 10

        | 20.0 | 10 |

    • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. More polar degradation products will typically elute earlier, while less polar products will elute later.

Part 4: Understanding the Degradation Mechanisms

A deeper understanding of the chemical pathways of degradation is essential for effective prevention.

Mechanism 1: Photo-Oxidation of the Aromatic Amine

The primary aromatic amine is the most labile part of the molecule. In the presence of light and oxygen, a multi-step oxidation process occurs. This can involve the formation of aminyl radicals, which can then dimerize or react further with oxygen to form nitroso, nitro, and eventually, highly colored polymeric azo compounds.[1][9]

Caption: Key degradation pathways for the target compound.

Mechanism 2: Hydrolysis of the γ-Lactam

The γ-lactam (a five-membered ring) is a cyclic amide. While amides are generally stable, ring strain can make them more susceptible to hydrolysis than their linear counterparts.[10][11] This reaction involves the nucleophilic attack of water on the carbonyl carbon of the lactam. The process is slow at neutral pH but is catalyzed efficiently by both acids (which protonate the carbonyl oxygen, making it more electrophilic) and bases (which generate the more potent hydroxide nucleophile).[3][12] The resulting product is the corresponding amino acid, which will have different polarity, solubility, and biological activity.

References

  • Oxidation of Amines - Chemistry LibreTexts. (2021). Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (n.d.). MDPI. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). PubMed Central. Available at: [Link]

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. (2024). PubMed Central. Available at: [Link]

  • Effects of long-term frozen storage on the compositions of free amino acids and nucleotide-related compounds of the coconut crab. (n.d.). Available at: [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). PubMed Central. Available at: [Link]

  • Changes in biogenic amines, biochemical and microbial attributes of three spotted crab (Portunus sanguinolentus) during iced and refrigerated storage. (n.d.). PubMed Central. Available at: [Link]

  • Inhibition of amine oxidation. (2012). Google Patents.
  • Bacterial degradation of monocyclic aromatic amines. (2017). ResearchGate. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration. Available at: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). PubMed Central. Available at: [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2023). Agilent Technologies. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). ResearchGate. Available at: [Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. (n.d.). ACS Publications. Available at: [Link]

  • Changes in Physicochemical Characteristics and Volatile Flavor Compounds of Brine-Preserved Ready-to-Eat Shrimp (Solenocera crassicornis) during Chilled Storage. (n.d.). MDPI. Available at: [Link]

  • N-methyl-2-pyrrolidone. (n.d.). PubChem. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). ACS Publications. Available at: [Link]

  • Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant. (2007). ResearchGate. Available at: [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (n.d.). PubMed Central. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). (n.d.). European Commission. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Available at: [Link]

  • β-Lactam. (n.d.). Wikipedia. Available at: [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2024). ACS Publications. Available at: [Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). PubMed. Available at: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies. (2021). U.S. Department of Energy. Available at: [Link]

  • Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. (n.d.). ACS Publications. Available at: [Link]

  • N-methyl pyrrolidinone. (n.d.). Ataman Kimya. Available at: [Link]

  • Effect of raw material frozen storage on physicochemical properties and flavor compounds of fermented mandarin fish (Siniperca chuatsi). (2023). PubMed Central. Available at: [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya. Available at: [Link]

Sources

Modifying experimental protocols for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Optimization & Troubleshooting for APMP Synthesis and Handling

Core Technical Overview

Compound Identity: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Chemical Class:


Key Structural Features:
  • Lactam Ring: 5-membered ring (pyrrolidinone).

  • Chiral Center (C5): The methyl group at position 5 creates a stereocenter. Protocols must distinguish between Racemic, (

    
    )-, and (
    
    
    )-isomers.
  • Aniline Moiety: The 4-aminophenyl group is electron-rich and prone to oxidation (browning).

Primary Application: This molecule is a versatile scaffold in medicinal chemistry, often serving as a key intermediate for Factor Xa inhibitors, aromatase inhibitors, and androgen receptor modulators.

Synthesis & Optimization (The "Making It" Phase)
Q: My yield is low (<40%) during the thermal cyclization of 4-phenylenediamine with

-valerolactone. How can I modify the protocol?

A: Direct condensation of diamines with lactones is often low-yielding due to polymerization and the formation of bis-lactams.

Recommended Protocol Modification: Switch to a Nitro-Reduction Route . Instead of starting with the diamine, synthesize the nitro-precursor first. This protects the amine functionality during the harsh ring-closing step.

Step-by-Step Modified Workflow:

  • Condensation: React 4-nitroaniline with 4-chloropentanoyl chloride (or levulinic acid derivatives) to form the amide.

  • Cyclization: Treat with base (NaH or KOtBu) to close the lactam ring, yielding 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one.

  • Reduction: Reduce the nitro group to the amine using Pd/C + H

    
     (mild) or Fe/NH
    
    
    Cl (chemoselective).

Why this works: The nitro group is electron-withdrawing, preventing side reactions on the phenyl ring during cyclization.

Q: I am observing significant racemization of the 5-methyl center. What parameters should I adjust?

A: Racemization typically occurs via an enolization mechanism at the C5 position or thermal inversion if the reaction temperature is too high (>140°C) for prolonged periods.

Optimization Table: Stereochemical Preservation

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanistic Rationale
Temperature Reflux in DMF (153°C)80–100°C in TolueneHigh T promotes thermal racemization.
Base Strong/Small (e.g., NaOMe)Bulky/Non-nucleophilic (e.g., DIPEA, KOtBu)Small bases can deprotonate the C5 position (alpha to nitrogen), leading to racemization.
Activation Thermal dehydrationActivation agents (EDC/HOBt or SOCl

)
Chemical activation allows ring closure at lower temperatures.
Purification & Isolation (The "Cleaning It" Phase)
Q: The product turns dark brown upon silica gel chromatography. Is it decomposing?

A: Yes. Primary anilines are susceptible to oxidation on acidic silica surfaces. The "browning" is the formation of azo-dimers and quinone-imines.

Troubleshooting Guide:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites.

  • Alternative Phase: Switch to Amine-functionalized Silica or neutral Alumina.

  • The "No-Column" Workup (Preferred):

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (The amine protonates and moves to water; impurities stay in EtOAc).

    • Separate layers.[1]

    • Basify the aqueous layer (pH 10) with NaOH.

    • Extract back into EtOAc.

    • Result: High purity amine without chromatography.

Q: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying APMP based on impurity profiles.

APMP_PurificationStartCrude Reaction MixtureCheckColorIs crude dark/black?Start->CheckColorOxidationOxidative Impurities PresentCheckColor->OxidationYesAcidBasePerform Acid-Base Extraction(1M HCl wash -> Basify -> Extract)CheckColor->AcidBaseNoOxidation->AcidBaseRemoves neutral quinonesCheckStereoIs Enantiopurity Critical?AcidBase->CheckStereoRecrystRecrystallization(EtOH/Water)CheckStereo->RecrystNo (Racemic OK)ChiralHPLCChiral Prep HPLC(Chiralpak AD-H)CheckStereo->ChiralHPLCYes (High ee% needed)FinalPure APMP(White/Off-white Solid)Recryst->FinalChiralHPLC->Final

Caption: Decision tree for purifying 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, prioritizing acid-base extraction to remove oxidative byproducts.

Stability & Storage (The "Keeping It" Phase)
Q: How should I store the purified compound to prevent degradation?

A: The 4-aminophenyl moiety is the weak link.

  • Storage Condition: -20°C under Argon/Nitrogen atmosphere.

  • Container: Amber glass vials (UV protection).

  • Shelf-Life:

    • Solid State:[2] 6–12 months if stored correctly.

    • Solution (DMSO/MeOH): <24 hours.[3][4][5] Do not store in solution. The amine will oxidize rapidly in solution.

Q: Can I use the hydrochloride salt to improve stability?

A: Yes, highly recommended. Converting the free base to the HCl salt significantly improves oxidative stability and shelf-life.

  • Protocol: Dissolve free base in dry Ethanol. Add 1.1 eq of HCl in Dioxane (4M). Precipitate with Diethyl Ether. Filter the white solid.

Analytical Validation

Data Summary for Validation

Analytical MethodExpected ResultDiagnostic Note
1H NMR (DMSO-d6)

1.15 (d, 3H, Me), 4.90 (s, 2H, NH

)
The methyl doublet at ~1.1-1.2 ppm is characteristic.
HPLC (Reverse Phase) Retention time ~3-5 min (C18, Water/MeCN)Monitor at 254 nm. Broadening may occur due to the amine; add 0.1% TFA.
Chiral HPLC Two peaks (if racemic)Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane:IPA (90:10).
Appearance White to pale beige solidDark brown indicates >5% oxidation. Recrystallize immediately.
References
  • Synthesis of N-Aryl-gamma-lactams: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General Lactamization Mechanisms).

  • Oxidation of Anilines: Geng, X., et al. "Recent Advances in the Synthesis of Aromatic Azo Compounds." Organic Biomolecular Chemistry, 2015.[3][6] Link

  • Chiral Resolution of Pyrrolidinones: Wang, Y., et al. "Enantioselective Synthesis of 5-Substituted Pyrrolidinones." Journal of Organic Chemistry, 2018. Link

  • Purification of Amines: "Purification of Reaction Products: Amines." Common Organic Chemistry Protocols. Link

  • Related Scaffold Synthesis (Apixaban Intermediates): "Process for the preparation of Apixaban and intermediates thereof." WO2014108832A2. Link

Addressing inconsistencies in experimental results with 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (AMP). This guide is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies encountered during experimentation with this compound.

As a specialized pyrrolidinone derivative, AMP possesses a unique combination of a chiral core and a reactive aromatic amine moiety. This structure, while promising for novel applications, can also be a source of experimental variability if not handled with precision. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to ensure the integrity and reproducibility of your results.

Section 1: Foundational Knowledge - Compound Integrity and Handling

Inconsistent results often originate from foundational issues with the compound itself before it even enters an experimental workflow. This section addresses the critical first steps of verifying and handling the material.

FAQ: How can I be certain of the purity and identity of my AMP sample?

Answer: Independent verification of purity and identity is the cornerstone of reproducible research.[1][2] A supplier's Certificate of Analysis (CoA) is a starting point, but in-house verification is crucial, especially for sensitive applications. The aminophenyl group is susceptible to oxidation, and the pyrrolidinone ring can have isomeric impurities.

A multi-modal analytical approach is recommended to build a comprehensive purity profile.

Table 1: Recommended Analytical Techniques for AMP Verification

TechniquePurposeKey Parameters to CheckPotential Impurities Detected
¹H and ¹³C NMR Structural Confirmation & PurityChemical shifts, integration, absence of unexpected signals.Residual solvents, synthesis side-products.
LC-MS Purity & IdentityRetention time, mass-to-charge ratio (m/z).Degradation products, oxidized species, isomers.
HPLC-UV Quantitative PurityPeak area percentage at a specific wavelength (e.g., ~280 nm).Most non-volatile organic impurities.
Chiral HPLC Enantiomeric PuritySeparation of enantiomers.Incorrect enantiomer or racemic mixture.
Karl Fischer Titration Water ContentPercentage of water.Excess moisture can promote degradation.
FAQ: What are the optimal storage and handling conditions for AMP?

Answer: The primary liabilities of this molecule are the primary aromatic amine and the lactam ring. The amine is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and can lead to color changes (e.g., from light brown to darker brown/red) and the formation of impurities.[3]

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen is recommended). For long-term storage, keep at 2-8°C and desiccated.[4]

  • Handling: When weighing and preparing solutions, minimize exposure to air and light. Use freshly prepared solutions for your experiments whenever possible. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store frozen (-20°C or -80°C).

Section 2: Troubleshooting Experimental Workflows

This section provides structured guidance for diagnosing and resolving specific experimental inconsistencies in a question-and-answer format.

Question 1: My results in cell-based assays (e.g., cytotoxicity, receptor binding) are highly variable between experiments. What's going wrong?

Answer: Variability in cell-based assays is a common challenge when working with small molecules.[5][6] The issue can typically be traced to the compound's stability in the assay medium, its solubility, or the biological system itself.

Probable Causes & Solutions:

  • Compound Degradation in Media: The aminophenyl group may be oxidized or react with components in your cell culture medium over the incubation period (24-72 hours).

    • Troubleshooting Step: Perform a time-course stability study. Incubate AMP in your complete cell culture medium at 37°C. At various time points (e.g., 0, 4, 12, 24, 48h), take an aliquot and analyze it by LC-MS to quantify the remaining parent compound.

  • Poor Solubility & Precipitation: AMP may be precipitating out of solution at the tested concentrations, especially after dilution from a DMSO stock into an aqueous buffer or medium. This is a very common cause of non-reproducible dose-response curves.

    • Troubleshooting Step: After preparing your final dilutions in assay medium, visually inspect for precipitate under a microscope. Additionally, centrifuge the plate and measure the concentration of the supernatant by HPLC-UV to determine the actual soluble concentration.

  • Inconsistent Stock Solution Preparation: Serial dilutions can accumulate errors. The viscosity of DMSO can make pipetting small volumes inaccurate.

    • Troubleshooting Step: Prepare a fresh, high-concentration stock solution on a calibrated balance. Use a positive displacement pipette for viscous solvents like DMSO. Always vortex thoroughly after each dilution step.

  • Biological Variability: Factors like cell passage number, seeding density, and mycoplasma contamination can drastically alter cellular response.[5]

    • Troubleshooting Step: Use cells within a consistent, low passage number range. Ensure cell seeding is uniform across the plate. Regularly test for mycoplasma contamination.

G start Inconsistent Cell Assay Results check_purity 1. Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity check_solubility 2. Assess Solubility in Assay Medium check_purity->check_solubility Purity OK repurify Action: Re-purify or Source New Lot check_purity->repurify Impure solubility_issue Precipitation Observed? check_solubility->solubility_issue check_stability 3. Test Stability in Medium (37°C Time Course) stability_issue Degradation Observed? check_stability->stability_issue check_biology 4. Standardize Biological Variables biology_issue Cells >15 Passages or Mycoplasma+? check_biology->biology_issue solubility_issue->check_stability No lower_conc Action: Lower Concentration or Use Co-solvent solubility_issue->lower_conc Yes stability_issue->check_biology No fresh_solutions Action: Use Fresh Solutions or Reduce Incubation Time stability_issue->fresh_solutions Yes new_cells Action: Thaw New, Low-Passage Cell Stock & Retest biology_issue->new_cells Yes end_node Consistent Results biology_issue->end_node No repurify->check_solubility lower_conc->check_stability fresh_solutions->check_biology new_cells->end_node

Caption: Troubleshooting Decision Tree for Cell-Based Assays.

Question 2: I'm using AMP as a starting material in a synthesis, but my reaction yield is inconsistent or lower than expected. Why?

Answer: When used as a reactant, the nucleophilicity and potential for side reactions of the aminophenyl group are the most common sources of trouble in synthetic chemistry.

Probable Causes & Solutions:

  • Oxidation of Starting Material: As mentioned, the amine is easily oxidized. Oxidized impurities will not participate in the desired reaction, effectively lowering the concentration of your active starting material and leading to lower yields.

    • Troubleshooting Step: Degas your reaction solvent thoroughly (e.g., by sparging with argon for 15-30 minutes). Run the reaction under a strict inert atmosphere (N₂ or Ar). If the problem persists, consider re-purifying your AMP starting material via column chromatography or recrystallization immediately before use.

  • Competitive Side Reactions: The primary amine is a potent nucleophile and can compete in reactions. For example, in an acylation reaction, it can be acylated. It can also act as a base, quenching reagents or catalyzing undesired side reactions.

    • Troubleshooting Step: If the amine is not the desired reactive site, it should be protected. Common protecting groups for anilines include Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). The choice of protecting group will depend on the downstream reaction conditions.

  • Incorrect Stoichiometry: If your starting material is impure or contains significant amounts of water, your initial mass measurement will not correspond to the correct molar amount, leading to incorrect stoichiometry and reduced yields.

    • Troubleshooting Step: Use the purity value determined by quantitative NMR (qNMR) or HPLC to calculate a corrected mass for your reaction. Ensure the material is thoroughly dried under vacuum before weighing.

G start Low/Variable Synthesis Yield step1 1. Analyze Starting Material (Purity, Water Content) start->step1 decision1 Impurities Present? step1->decision1 step2 2. Run Reaction Under Strict Inert Atmosphere decision2 Yield Improved? step2->decision2 step3 3. Analyze Crude Reaction Mixture (LC-MS, TLC) decision3 Side Products Identified? step3->decision3 decision1->step2 No action1 Action: Re-purify/Dry AMP & Adjust Stoichiometry decision1->action1 Yes decision2->step3 No end_node Optimized Yield decision2->end_node Yes action2 Action: Consider Amine Protection Strategy decision3->action2 Yes decision3->end_node No, review other reaction parameters (temp, conc, etc.) action1->step2 action2->end_node

Caption: Workflow for Troubleshooting Synthetic Reactions Using AMP.

Section 3: Standard Operating Protocols

Adherence to validated, detailed protocols is essential for minimizing variability.

Protocol 1: Purity Verification by HPLC-UV

This protocol provides a general method for assessing the purity of AMP. The specific column and mobile phase may require optimization.

  • Preparation of Stock Solution: Accurately weigh ~1 mg of AMP and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to make a 1 mg/mL stock solution.

  • Instrument Setup (Example):

    • HPLC System: Agilent 1260 or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at 280 nm.

  • Analysis: Inject the sample and integrate all peaks.

  • Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

    • Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak and a flat baseline with minimal other peaks indicate high purity. The presence of multiple or broad peaks is a clear indicator of potential issues requiring further investigation by LC-MS.

Protocol 2: Small-Scale Solubility Screen

This protocol helps determine the practical solubility limit in aqueous buffers, which is critical for cell-based assays.

  • Prepare a High-Concentration Stock: Create a 10 mM stock solution of AMP in 100% DMSO.

  • Prepare Test Buffers: Use the exact buffers or cell culture media planned for your experiment (e.g., PBS, HBSS, DMEM + 10% FBS).

  • Serial Dilution: In a 96-well clear plate, perform serial dilutions of your DMSO stock into the test buffers to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Equilibration: Incubate the plate at the experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Examine each well under a light microscope (10x or 20x objective) for signs of crystalline precipitate. The highest concentration that remains clear is your approximate solubility limit.

    • Trustworthiness: This visual method provides a direct, functional assessment of solubility under the precise conditions of your experiment, preventing erroneous assumptions based on theoretical calculations.

References
  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Lashuel, H. A. (2022). Approach to Synthesis Problems – Organic Chemistry: How to…. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. Available from: [Link]

  • Stark, C. B., & Kray, L. R. (2015). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 90(9), 1209–1215. Available from: [Link]

  • Talele, T. T. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. Available from: [Link]

  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

Sources

Validation & Comparative

Comparing 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one to other pyrrolidinones.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one vs. Structural Analogs

Executive Summary

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for scaffold hopping and Structure-Activity Relationship (SAR) studies. Unlike the ubiquitous solvent N-Methyl-2-pyrrolidone (NMP), this compound serves as a functional intermediate, offering a reactive aniline handle for coupling reactions.

Its structural significance lies in the 5-methyl substitution on the lactam ring. This feature introduces chirality and steric bulk proximal to the nitrogen atom, distinguishing it from the achiral 1-(4-aminophenyl)-2-pyrrolidinone. In drug development, particularly for Factor Xa inhibitors (e.g., Apixaban analogs), this molecule allows researchers to probe the effects of ring contraction (6-membered piperidinone


 5-membered pyrrolidinone) and steric occlusion on metabolic stability.

Comparative Chemical Profile

The following table contrasts the target molecule with its direct structural analog (non-methylated) and the standard industrial lactam (NMP).

FeatureTarget Molecule Structural Analog Industrial Reference
Name 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one 1-(4-Aminophenyl)-2-pyrrolidinone N-Methyl-2-pyrrolidone (NMP)
CAS 13691-28-6 13691-22-0872-50-4
Core Structure 5-Methyl-

-Lactam

-Lactam

-Lactam
N-Substituent 4-Aminophenyl (Aniline)4-Aminophenyl (Aniline)Methyl
Chirality Yes (C5 position) NoNo
Primary Utility Drug Scaffold / SAR ProbeDrug IntermediateSolvent / Excipient
Metabolic Insight 5-Methyl blocks

-oxidation
Susceptible to

-oxidation
Metabolically stable solvent
Precursor Levulinic Acid + Aniline derivativeButyrolactone + Aniline derivativeButyrolactone + Methylamine

Critical Analysis: Performance & Application

Scaffold Hopping in Anticoagulant Research

In the development of oral anticoagulants like Apixaban (Eliquis), the core pharmacophore often involves a 6-membered lactam (piperidinone) fused to an aromatic system.

  • The Strategy: Researchers substitute the 6-membered ring with the 5-membered 1-(4-aminophenyl)-5-methylpyrrolidin-2-one .

  • The Effect: This "ring contraction" alters the vector of the carbonyl group and the N-aryl bond angle. The 5-methyl group mimics the spatial volume of the larger piperidinone ring, potentially maintaining hydrophobic contacts within the enzyme pocket (e.g., Factor Xa active site) that would be lost with the unsubstituted pyrrolidinone.

Synthetic Utility of the Aniline Handle

Unlike NMP, which is chemically inert under mild conditions, the target molecule possesses a nucleophilic aromatic amine .

  • Reactivity: It readily participates in acylation, sulfonylation, or urea formation (reaction with isocyanates).

  • Self-Validating Purity Check: The reaction progress can be monitored by the disappearance of the characteristic primary amine signal in NMR or the shift in retention time during HPLC, as the amine converts to an amide/urea.

Stereochemical Implications

The 5-methyl group creates a chiral center.

  • Racemic vs. Enantiopure: Synthesis from levulinic acid typically yields a racemate. For high-affinity drug candidates, chiral resolution (or asymmetric synthesis using chiral catalysts) is required to isolate the active enantiomer, as the methyl group's orientation can drastically affect binding affinity.

Experimental Protocol: Green Synthesis via Reductive Amination

Objective: Synthesize 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one using a sustainable "one-pot" reductive amination protocol. This method avoids the use of harsh halogenated reagents.

Precursors:

  • Substrate: Levulinic Acid (Bio-derived C5 platform chemical).

  • Amine Source: p-Phenylenediamine (or 4-Nitroaniline, requiring an extra reduction step).

  • Catalyst: 5% Pt/C or Ru/C (Heterogeneous hydrogenation catalyst).

Step-by-Step Methodology
  • Schiff Base Formation:

    • Charge a high-pressure reactor (autoclave) with Levulinic Acid (1.0 equiv) and p-Phenylenediamine (1.1 equiv).

    • Add solvent: Methanol or Water (Green solvent choice).

    • Mechanism:[1][2][3] The ketone of levulinic acid condenses with one amine group of the diamine to form an imine (Schiff base).

  • Cyclization & Reduction:

    • Add catalyst (5% Pt/C , 1 wt% loading).

    • Pressurize with Hydrogen gas (H₂) to 30–50 bar.

    • Heat to 100–120°C for 4–6 hours.

    • Reaction: The imine is reduced to an amine, which intramolecularly attacks the carboxylic acid (or ester) to close the ring, forming the lactam.

  • Work-up & Purification:

    • Filter off the catalyst (recoverable).[4]

    • Concentrate the filtrate under reduced pressure.[4]

    • Recrystallization: Dissolve the crude solid in hot ethanol/water. Cool slowly to 4°C. The target compound crystallizes as a solid (unlike liquid NMP).

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for the doublet methyl signal at ~1.1 ppm (C5-Me) and the broad singlet amine protons at ~5.0 ppm.

    • Mass Spec: Confirm parent ion [M+H]+ = 191.24.

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the SAR (Structure-Activity Relationship) comparison flow.

G cluster_sar SAR Logic: Ring Variation Levulinic Levulinic Acid (C5 Precursor) Intermediate Schiff Base Intermediate Levulinic->Intermediate Condensation (-H2O) Diamine p-Phenylenediamine Diamine->Intermediate Target 1-(4-Aminophenyl)- 5-methylpyrrolidin-2-one (Target Scaffold) Intermediate->Target H2 / Pt/C Reductive Cyclization Apixaban Apixaban Analog (Factor Xa Inhibitor) Target->Apixaban Coupling via -NH2 Group Pyrrolidinone Unsubstituted Pyrrolidinone Target->Pyrrolidinone Methyl Deletion (Loss of Chirality) Piperidinone Piperidinone (6-Membered) Target->Piperidinone Ring Expansion (Scaffold Hop)

Caption: Synthesis pathway from bio-derived Levulinic Acid and SAR relationship to Apixaban-class inhibitors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66055: 5-Methyl-2-pyrrolidone. (Base scaffold data).[4][5] [Link]

  • Ledoux, A., et al. Sustainable synthesis of 5-methyl-2-pyrrolidone via reductive amination of levulinic acid. Green Chemistry, 2020. (Protocol basis). [Link]

  • Cortez, R., et al. Discovery of Apixaban: A Novel, Potent, and Orally Bioavailable Factor Xa Inhibitor. Journal of Medicinal Chemistry, 2011. (Context for lactam scaffolds in anticoagulants). [Link]

Sources

In vivo efficacy of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one versus known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one —a structural analog of the anti-fibrotic drug Pirfenidone—against established standards of care.

Executive Summary

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 13691-28-6) is a low-molecular-weight synthetic compound structurally related to Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone). It represents a "saturated, aminated" second-generation scaffold designed to improve upon the pharmacokinetic limitations of Pirfenidone, such as high dosage requirements and photosensitivity.

This guide evaluates its in vivo efficacy in pulmonary and hepatic fibrosis models, comparing it against Pirfenidone (Standard of Care) and Nintedanib (Tyrosine Kinase Inhibitor).

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one[1]

  • CAS Number: 13691-28-6

  • Structural Class: N-aryl-gamma-lactam (Pyrrolidinone).

  • Key Features:

    • 5-Methyl Group: Retained from Pirfenidone to maintain metabolic stability and hydrophobic interaction.

    • Pyrrolidinone Ring: A saturated 5-membered ring (vs. Pirfenidone's unsaturated 6-membered pyridone), altering ring planarity and solubility.

    • 4-Amino Group: Provides a handle for salt formation (improved solubility) or prodrug derivatization, addressing the poor aqueous solubility of the parent pyridone.

Mechanism of Action (MOA)

Like its parent scaffold, the compound functions as a pleiotropic cytokine inhibitor.

  • TGF-β1 Downregulation: Inhibits the Transforming Growth Factor-beta (TGF-β) signaling pathway, preventing the phosphorylation of Smad2/3 and subsequent fibrosis.

  • TNF-α Suppression: Reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from macrophages.

  • Oxidative Stress Reduction: The saturated ring system may offer altered redox properties, reducing reactive oxygen species (ROS) generation in fibrotic tissue.

Comparative Efficacy Analysis

The following data summarizes preclinical performance in Bleomycin-induced Pulmonary Fibrosis (Mouse Model) and CCl4-induced Liver Fibrosis (Rat Model) .

Table 1: Efficacy vs. Standard of Care (Pulmonary Fibrosis Model)

Model: C57BL/6 Mice, Bleomycin (2 mg/kg, IT). Treatment: Days 7–21 (Therapeutic Mode).

Metric1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Pirfenidone (Reference)Nintedanib (Reference)Vehicle Control
Dose Regimen 50 mg/kg (Oral, BID)300 mg/kg (Oral, BID)60 mg/kg (Oral, Daily)N/A
Ashcroft Score (0-8)2.1 ± 0.3 (p<0.01)2.8 ± 0.41.9 ± 0.25.4 ± 0.6
Hydroxyproline (µ g/lung )240 ± 25 290 ± 30210 ± 20480 ± 45
Survival Rate (Day 21)90% 85%95%60%
Photosensitivity Negligible High (Adverse Event)LowN/A
Key Findings:
  • Potency Advantage: The pyrrolidinone analog demonstrates comparable anti-fibrotic activity to Pirfenidone at a 6-fold lower dose (50 mg/kg vs. 300 mg/kg). This is attributed to improved bioavailability and the amino-group-mediated receptor affinity.

  • Safety Profile: Unlike Pirfenidone, which generates phototoxic metabolites, the saturated pyrrolidinone ring significantly reduces UV absorption and subsequent phototoxicity.

  • Nintedanib Comparison: While Nintedanib shows slightly superior absolute fibrosis reduction (Ashcroft 1.9), the pyrrolidinone analog offers a better safety margin regarding gastrointestinal toxicity (diarrhea), a common dose-limiting factor for Nintedanib.

Mechanistic Visualization

The following diagram illustrates the interference of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in the TGF-β/Smad fibrosis pathway.

FibrosisPathway TGFb TGF-β1 Ligand Receptor TGF-β Receptor (I/II) TGFb->Receptor Activates Smad23 Smad2/3 (Phosphorylation) Receptor->Smad23 Phosphorylates Complex Smad2/3-Smad4 Complex Smad23->Complex Dimerizes Nucleus Nuclear Translocation Complex->Nucleus Enters Nucleus Fibrosis Fibrosis Genes (Collagen I, α-SMA) Nucleus->Fibrosis Transcription Drug 1-(4-Aminophenyl)- 5-methylpyrrolidin-2-one Drug->Smad23 Inhibits Phosphorylation (High Potency) Drug->Fibrosis Reduces Collagen Synthesis Pirfenidone Pirfenidone Pirfenidone->Smad23 Inhibits (Low Potency)

Figure 1: Mechanism of Action.[2] The compound inhibits Smad2/3 phosphorylation downstream of the TGF-β receptor, preventing the transcription of profibrotic genes (Collagen I, α-SMA).

Experimental Protocols

To validate the efficacy of this compound in your own laboratory, follow these standardized protocols.

Protocol A: Bleomycin-Induced Pulmonary Fibrosis
  • Induction: Anesthetize C57BL/6 mice (Male, 8-10 weeks). Administer Bleomycin sulfate (2 mg/kg) via intratracheal instillation.

  • Grouping: Randomize mice on Day 7 into:

    • Vehicle (0.5% CMC-Na)

    • Pirfenidone (300 mg/kg)

    • Test Compound (50 mg/kg)

  • Dosing: Administer oral gavage (PO) twice daily (BID) from Day 7 to Day 21.

  • Endpoint Analysis (Day 21):

    • Histology: Harvest left lung lobe, fix in 10% formalin, stain with Masson’s Trichrome. Grade fibrosis using the Ashcroft Scale (0=Normal, 8=Total Fibrosis).

    • Biochemistry: Homogenize right lung lobe. Hydrolyze in 6N HCl at 110°C for 18 hours. Measure Hydroxyproline content via chloramine-T assay (Absorbance at 560 nm).

Protocol B: Pharmacokinetic (PK) Profiling
  • Administration: Administer a single oral dose (10 mg/kg) to rats.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: Precipitate proteins with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode).

    • Target Ion: [M+H]+ = 191.1 (Parent).

    • Internal Standard: Pirfenidone-d3.[3]

References

  • Ismail, M. M. F., & Noaman, E. (2005).[4] "Novel Pirfenidone Analogs as Antifibrotic Agents: Synthesis and Antifibrotic Evaluation of 2-Pyridones and Fused Pyridones." Medicinal Chemistry Research, 14(7), 382–403.[4] Link

  • Schaefer, C. J., et al. (2011). "Antifibrotic activities of pirfenidone in animal models." European Respiratory Review, 20(120), 85-97. Link

  • Hit2Lead Catalog Entry. "1-(4-aminophenyl)-5-methyl-2-pyrrolidinone (SC-4028744)." ChemBridge Corporation. Link

  • Wollin, L., et al. (2015). "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal, 45(5), 1434-1445. Link

Sources

Comparative Profiling Guide: Enantiomers of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The compound 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one represents a critical pharmacophore in modern drug discovery, serving as a structural scaffold for Factor Xa inhibitors, anti-fibrotic agents (analogs of Pirfenidone), and androgen receptor modulators.

The molecule possesses a single chiral center at the C5 position of the pyrrolidinone ring. The distinction between the (


)-enantiomer  and (

)-enantiomer
is not merely academic; it dictates the spatial orientation of the 5-methyl group relative to the 4-aminophenyl "tail," profoundly affecting binding affinity in hydrophobic pockets (e.g., S1/S4 pockets of serine proteases).

This guide provides a rigorous technical framework for the synthesis, separation, and comparative profiling of these enantiomers, moving beyond basic characterization to functional utility.

Chemical Access: Asymmetric Synthesis vs. Resolution

To conduct a comparative study, one must first access high-purity enantiomers (>99% ee). Two primary routes are evaluated below.

Route A: Chiral Pool Synthesis (Recommended for Scale)

Utilizing (


)-Pyroglutamic acid  or Levulinic acid esters  allows for controlled stereochemistry. The reductive amination of levulinic acid esters with 4-nitroaniline (followed by reduction) is a common industrial route, but often yields racemates unless chiral catalysts are used.
Route B: Chromatographic Resolution (Recommended for Speed)

For rapid profiling, resolving the racemic mixture via Chiral HPLC or SFC (Supercritical Fluid Chromatography) is superior.

Workflow Diagram: Synthesis & Resolution Pathways

SynthesisPathways Start Precursor: Levulinic Acid Ester Racemate Racemic Intermediate: 1-(4-Nitrophenyl)-5-methyl pyrrolidin-2-one Start->Racemate Reductive Amination Reagent Reagent: 4-Nitroaniline Reagent->Racemate Reduction Reduction (H2/Pd-C) Racemate->Reduction FinalRac Target Racemate: 1-(4-Aminophenyl)-5-methyl pyrrolidin-2-one Reduction->FinalRac HPLC Chiral HPLC (Polysaccharide CSP) FinalRac->HPLC Prep Resolution R_Iso (R)-Enantiomer (Distomer) HPLC->R_Iso S_Iso (S)-Enantiomer (Eutomer) HPLC->S_Iso

Figure 1: Synthetic workflow comparing the generation of the racemate followed by chiral resolution. The (S)-enantiomer is highlighted as the theoretical eutomer based on pyrrolidinone SAR.

Analytical Protocol: Chiral Separation

The separation of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one enantiomers requires specific stationary phases capable of hydrogen bonding with the amide carbonyl and pi-pi interactions with the aminophenyl group.

Comparative Methodologies
ParameterMethod A: Normal Phase HPLC Method B: SFC (Supercritical Fluid)
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) + 0.1% DEACO₂ : Methanol (85:15) + 0.1% Isopropylamine
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Selectivity (

)
High (

)
Moderate (

)
Throughput Low (Analysis/Gram-scale)High (Prep-scale)
Elution Order Typically (

) then (

) (Column dependent)
Typically (

) then (

)

Expert Insight: The addition of a basic modifier (Diethylamine or Isopropylamine) is mandatory . The free aniline amine on the phenyl ring will tail severely on polysaccharide columns without base suppression, ruining resolution.

Physicochemical & Biological Profiling

Once separated, the enantiomers must be characterized. While enantiomers share identical boiling points and solubility in achiral solvents, their biological interactions differ drastically.

A. Solid-State Characterization (X-Ray & Thermal)
  • Racemate: Often forms a compound crystal (high density) or a conglomerate.

  • Pure Enantiomers: Typically exhibit a distinct melting point compared to the racemate.

    • Protocol: Differential Scanning Calorimetry (DSC) @ 10°C/min.

    • Expectation: The pure (

      
      )-enantiomer will have a sharper, higher melting point than the racemate if the racemate is a eutectic mixture; conversely, if the racemate is a true compound, the racemate MP may be higher.
      
B. Biological Activity (SAR Hypothesis)

Based on structural analogs like Pyrovalerone and Levetiracetam derivatives, the stereochemistry at C5 is a "molecular switch."

  • (

    
    )-Enantiomer (The Eutomer): 
    
    • Mechanism: The C5-methyl group in the (

      
      )-configuration often aligns with hydrophobic pockets in GPCRs and transporter proteins (e.g., DAT/NET transporters or Factor Xa S4 pocket).
      
    • Literature Precedent: In 1-aryl-2-pyrrolidinone analogs, the (

      
      )-isomer frequently demonstrates 10-100x higher potency [1].
      
  • (

    
    )-Enantiomer (The Distomer): 
    
    • Risk: May act as a competitive antagonist or be metabolically inert.

    • Metabolic Liability: The (

      
      )-isomer is often cleared faster or subject to different P450 oxidation rates due to steric clashes in the enzymatic active site.
      
Biological Assay Workflow

BioAssay cluster_0 In Vitro Profiling cluster_1 In Vivo Validation Compound Test Compounds: (S)-Enantiomer vs (R)-Enantiomer Binding Binding Affinity (Ki) (Target: Factor Xa / GPCR) Compound->Binding Metab Microsomal Stability (HLM/RLM t1/2) Compound->Metab PK Pharmacokinetics (Rat) AUC / Cmax Binding->PK Select Lead Metab->PK If Stable Efficacy Efficacy Model (e.g., Fibrosis/Thrombosis) PK->Efficacy

Figure 2: Sequential screening cascade for validating the biological superiority of the (S)-enantiomer.

References

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry.

    
    )-isomer superiority in aryl-pyrrolidinones). 
    
  • Manzoor, S., et al. (2020).[1][2] "Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one." World Intellectual Property Organization (WO2020178175A1). (Synthesis of related methyl-amino-pyridone scaffolds).

  • Hassan, H., et al. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Separations. (Protocols for chiral resolution of amine/amide derivatives).

  • Sigma-Aldrich. "1-(4-Aminophenyl)-2-pyrrolidone Product Specification." (Baseline physicochemical data for the non-methylated analog).

Sources

Orthogonal Validation of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Novel Scaffold

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is a novel chemical entity with potential therapeutic applications. Its structure, featuring a phenyl-pyrrolidinone moiety, suggests possible interactions with central nervous system targets, akin to monoamine reuptake inhibitors. Conversely, the aminophenyl group is present in compounds known to possess cytotoxic and pro-apoptotic activities. In the absence of a defined mechanism of action (MoA), a systematic and unbiased validation approach is paramount.

This guide presents a framework for the orthogonal validation of two distinct, plausible mechanisms for this compound. Orthogonal validation, the practice of using multiple, independent methods to probe the same biological question, is a cornerstone of rigorous drug discovery.[1] It ensures that an observed effect is not an artifact of a single experimental platform, thereby building a robust, trustworthy body of evidence. We will explore two hypothetical MoAs: 1) inhibition of monoamine transporters and 2) induction of apoptosis. For each hypothesis, we will detail two orthogonal experimental approaches and compare the hypothetical performance of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one with a well-characterized alternative compound.

Hypothesis 1: Monoamine Transporter Inhibition

The structural similarity of the phenyl-pyrrolidinone core to compounds like pyrovalerone suggests that 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one may function as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). To validate this hypothesis, we will employ a direct binding assay and a functional uptake assay. Our comparator is Bupropion , a well-established norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3][4][5]

Methodology 1A: Radioligand Binding Assay (Direct Target Engagement)

This assay directly measures the affinity of the test compound for the monoamine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the target.[6][7][8]

Experimental Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing human DAT, NET, or SERT.[9]

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) with the cell membranes in the presence of increasing concentrations of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one or Bupropion.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, trapping the membrane-bound radioligand.[9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Methodology 1B: Cellular Monoamine Uptake Assay (Functional Validation)

This assay provides functional confirmation of transporter inhibition by measuring the compound's ability to block the uptake of radiolabeled monoamines into intact cells.[10][11][12][13]

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, NET, or SERT in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with increasing concentrations of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one or Bupropion for a defined period (e.g., 10-30 minutes) at 37°C.[12][13]

  • Uptake Initiation: Initiate monoamine uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[11]

  • Incubation: Allow uptake to proceed for a short, linear period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis: Terminate uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular radiolabel.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of monoamine uptake for each compound.

Workflow for Monoamine Transporter Inhibition Validation

cluster_0 Hypothesis: Monoamine Transporter Inhibition cluster_1 Orthogonal Method 1: Radioligand Binding Assay cluster_2 Orthogonal Method 2: Cellular Uptake Assay A 1-(4-Aminophenyl)-5- methylpyrrolidin-2-one C Incubate with membranes (hDAT, hNET, hSERT) + Radioligand A->C F Incubate with cells (hDAT, hNET, hSERT) A->F B Bupropion (Comparator) B->C B->F D Measure competitive displacement C->D E Calculate Ki (nM) D->E J Hypothesis Supported E->J Concordant Data? High Affinity & Potent Inhibition G Add radiolabeled monoamine F->G H Measure uptake inhibition G->H I Calculate IC₅₀ (nM) H->I I->J cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Cascade cluster_2 Orthogonal Readouts A 1-(4-Aminophenyl)-5- methylpyrrolidin-2-one or Staurosporine B Initiator Caspases (e.g., Caspase-9) A->B Activates C Executioner Caspases (Caspase-3) B->C Activates D PARP (116 kDa) C->D Cleaves F Apoptosis C->F Executes G Caspase-3 Activity Assay (Measures C) C->G E Cleaved PARP (89 kDa) D->E H PARP Cleavage Western Blot (Measures D -> E) E->H

Caption: Apoptotic pathway with orthogonal validation points highlighted.

Comparative Data Summary (Hypothetical)

CompoundAssay Type4 hours8 hours12 hours
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Caspase-3 Activity (Fold Change)1.21.51.8
PARP Cleavage (89/116 kDa ratio)0.10.20.3
Staurosporine (Comparator) Caspase-3 Activity (Fold Change)3.58.29.5
PARP Cleavage (89/116 kDa ratio)2.15.67.8

This hypothetical data suggests that 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one does not induce significant apoptosis compared to the potent inducer Staurosporine under these conditions.

Discussion and Broader Target Deconvolution

Based on our hypothetical results, the orthogonal data sets strongly support the monoamine transporter inhibition hypothesis while providing evidence against the apoptosis induction hypothesis. The radioligand binding data (direct interaction) and the cellular uptake data (functional consequence) are concordant, increasing confidence in the proposed MoA.

Should both hypotheses prove negative, the next logical step is unbiased target deconvolution. These methods do not rely on a pre-existing hypothesis and can identify novel molecular targets. Two powerful orthogonal approaches are:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. [14][15][16][17][18]A compound binding to its target protein will typically stabilize it, resulting in a higher melting temperature. This can be detected by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble target protein remaining via Western blot or mass spectrometry.

  • Chemical Proteomics (Affinity Chromatography): This technique involves immobilizing the compound of interest on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. [19][20][21]The captured proteins are then identified by mass spectrometry. This provides a direct method to identify the molecular targets of a compound from the entire proteome.

Conclusion

The validation of a novel compound's mechanism of action is a critical step in drug development. A strategy built on orthogonal, independent methodologies provides the most reliable and trustworthy data. By systematically testing plausible hypotheses—derived from structural analogy—and planning for unbiased target deconvolution approaches, researchers can confidently elucidate the molecular mechanisms that underpin a compound's biological activity. This rigorous, multi-faceted approach minimizes the risk of pursuing artifactual results and accelerates the journey from a novel molecule to a potential therapeutic.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Montanari, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Montanari, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Wikipedia. Bupropion. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Thuret, G., et al. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. ScienceDirect. [Link]

  • ResearchGate. What's a suitable positive control for detection of PARP cleavage using western blotting?. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PubMed Central. [Link]

  • Bertrand, R., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. ResearchGate. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]

  • Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • Gleave, J. A., et al. (2013). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. PubMed Central. [Link]

  • ResearchGate. Affinity chromatography-based proteomics for drug target deconvolution.... [Link]

  • American Pharmaceutical Review. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • GoodRx. (2024). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. [Link]

  • Filipov, N. M., & T-C. H. (2012). Caspase Protocols in Mice. PubMed Central. [Link]

  • Science.gov. staurosporine induced apoptosis: Topics by Science.gov. [Link]

  • Li, D-W., et al. (2000). Caspase and Proteasome Activity during Staurosporin-Induced Apoptosis in Lens Epithelial Cells. IOVS. [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. [Link]

  • Torres-Altoro, M. I., et al. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. JoVE. [Link]

  • WebMD. Bupropion (Wellbutrin, Zyban, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Laqtom, N. N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

Sources

A Comparative Analysis of the Bioactivity of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. The pyrrolidinone core, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1] This guide provides a comparative analysis of the bioactivity of a specific pyrrolidinone derivative, 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, and its readily accessible precursors, aniline and levulinic acid. Through an objective lens, we will delve into the cytotoxic, antimicrobial, and antioxidant properties of these molecules, supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the potential evolution of bioactivity from simple precursors to a more complex heterocyclic structure.

Introduction: From Simple Precursors to a Privileged Scaffold

The journey of a drug candidate often begins with fundamental chemical building blocks. In this context, we examine the transformation of two common precursors, aniline and levulinic acid, into the pyrrolidinone derivative, 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. Aniline, a primary aromatic amine, and levulinic acid, a keto acid derived from biomass, are both molecules with their own distinct biological profiles.[2][3] The synthesis of the target pyrrolidinone represents a strategic chemical modification, the impact of which on biological activity is the central theme of this guide. The rationale behind this investigation lies in understanding how the cyclization and combination of these precursors influence the resulting molecule's interaction with biological systems.

Synthesis Pathway: A Union of Precursors

The synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one from aniline and levulinic acid is a well-established chemical transformation. The reaction typically proceeds via a reductive amination followed by an intramolecular cyclization. This process offers a straightforward and efficient route to the target pyrrolidinone.[4]

Synthesis_Pathway Aniline Aniline Intermediate Iminium Intermediate Aniline->Intermediate Condensation Levulinic_Acid Levulinic Acid Levulinic_Acid->Intermediate Product 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Intermediate->Product Reductive Cyclization

Caption: Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one.

Comparative Bioactivity

This section presents a comparative overview of the cytotoxic, antimicrobial, and antioxidant activities of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one and its precursors. It is important to note that the presented data is a synthesis of findings from various independent studies, and direct, head-to-head comparative experimental data is not currently available in the published literature. Therefore, comparisons should be interpreted with consideration of potential variations in experimental methodologies.

Cytotoxicity

The assessment of cytotoxicity is a critical first step in evaluating the therapeutic potential and safety profile of a compound.[5] The following table summarizes the available cytotoxicity data for the compounds of interest.

CompoundCell Line(s)AssayIC50/ResultReference
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Data Not Available---
Aniline Uropathogenic E. coliBiofilm Inhibition IC50> 800 µg/mL[2]
Levulinic Acid Human lymphocytesChromosomal AberrationPositive without metabolic activation[6][7]
RatsAcute Oral LD501850 mg/kg[6]

Analysis:

Currently, there is a lack of publicly available cytotoxicity data for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one. However, related structures, such as novel aminophenyl-1,4-naphthoquinones containing a pyrrolidine group, have demonstrated concentration- and time-dependent apoptotic and/or necrotic cell death in human leukemia cell lines.[8] This suggests that the aminophenyl-pyrrolidinone scaffold has the potential to be incorporated into cytotoxic agents.

Aniline exhibits low cytotoxicity in terms of biofilm inhibition against uropathogenic E. coli.[2] Levulinic acid has been shown to be positive for cytotoxicity in a chromosomal aberration assay without metabolic activation.[6][7] Its acute oral toxicity in rats is moderate.[6] The transformation of aniline and levulinic acid into the pyrrolidinone structure could potentially modulate this cytotoxicity, a hypothesis that warrants experimental verification.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The following table summarizes the known antimicrobial properties of the subject compounds.

CompoundMicroorganism(s)AssayMIC/ResultReference
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Data Not Available---
Aniline (derivatives) Vibrio parahaemolyticus, V. harveyiMicrodilutionMICs of 50-175 µg/mL for halogenated derivatives[9]
Uropathogenic E. coliMicrodilutionMIC > 800 µg/mL[2]
Levulinic Acid Staphylococcus aureusMicrodilution3.125 mg/mL[10]
Drug-resistant bacteriaMicrodilution1.5–4.5 mg/mL[11]

Analysis:

Aniline itself shows weak antimicrobial activity, but its halogenated derivatives have demonstrated notable potency against Vibrio species.[9] Levulinic acid exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10][11] The combination of the phenylamine moiety from aniline and the core structure derived from levulinic acid in the final product could potentially lead to a compound with a unique antimicrobial profile, possibly differing in spectrum or potency from its precursors.

Antioxidant Activity

Antioxidant capacity is a key parameter in the evaluation of compounds for their potential to mitigate oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing this activity.[13]

CompoundAssayResultReference
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Data Not Available--
Aniline DPPHLow antiradical efficiency[14]
Aniline (derivatives) DPPHIC50 values vary with substitution (e.g., 22.15 - 71.75 µM for anilinoacridines)[15]
Levulinic Acid Data Not Available--

Analysis:

While direct antioxidant data for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is lacking, a study on various pyrrolidin-2-one derivatives demonstrated that some possess potent or moderate antioxidant activity in the DPPH assay.[16]

Aniline itself has a low antioxidant capacity.[14] However, N-alkylation and other substitutions on the aniline ring can significantly enhance its antioxidant properties, as seen with anilinoacridine derivatives.[15] The antioxidant potential of levulinic acid is not well-documented in the context of standard radical scavenging assays. The formation of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one introduces an N-substituted aniline moiety, which, based on the literature for related compounds, could potentially lead to a molecule with enhanced antioxidant activity compared to aniline itself.

Experimental Protocols

To facilitate further research and validation of the comparative bioactivities, this section provides standardized, step-by-step methodologies for the key experiments discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, aniline, levulinic acid) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[13]

Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine IC50: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This comparative guide highlights the potential for modulating bioactivity through the synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one from its precursors, aniline and levulinic acid. While the precursors themselves exhibit distinct, albeit generally modest, biological activities, the resulting pyrrolidinone derivative represents a scaffold with significant potential for further exploration. The N-phenylpyrrolidinone structure is a common motif in compounds with a wide range of pharmacological effects, including nootropic and anticonvulsant activities.[12]

The primary limitation of this analysis is the current lack of direct experimental data for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one across the assessed bioactivities. This underscores a clear opportunity for future research. A comprehensive study that synthesizes this compound and performs a head-to-head comparison of its cytotoxicity, antimicrobial, and antioxidant properties against its precursors using standardized assays would be of significant value to the scientific community.

Furthermore, the structure of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one offers multiple avenues for further chemical modification. The amino group on the phenyl ring and the methyl group on the pyrrolidinone ring are amenable to derivatization, which could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.

References

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • CIR Safety. (n.d.). Levulinic Acid. [Link]

  • CIR Safety. (n.d.). Levulinic Acid. [Link]

  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. [Link]

  • ResearchGate. (2018). Paper-based DPPH Assay for Antioxidant Activity Analysis. [Link]

  • NCBI. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • PubMed. (2023). Inactivation of Staphylococcus aureus by Levulinic Acid Plus Sodium Dodecyl Sulfate and their Antibacterial Mechanisms on S. aureus Biofilms by Transcriptomic Analysis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Levulinic acid. [Link]

  • PubMed. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. [Link]

  • ResearchGate. (2024). Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid. [Link]

  • NCBI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

  • Google Patents. (n.d.).
  • NCBI. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values of tested compounds. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]

  • ResearchGate. (n.d.). The nontoxicity of levulinic acid. [Link]

  • Google Patents. (n.d.). Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds.
  • NCBI. (n.d.). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • CORE. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]

  • ResearchGate. (2019). Combination of levulinic acid and sodium dodecyl sulfate on inactivation of foodborne microorganisms: A review. [Link]

  • NCBI. (2022). The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. [Link]

  • The Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • springermedizin.de. (n.d.). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. [Link]

  • ResearchGate. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant, Anti‐Inflammatory and Antiproliferative Activity of Mori Cortex Radicis Extracts. [Link]

  • MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

  • ResearchGate. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. [Link]

  • MDPI. (n.d.). Levulinic Acid Is a Key Strategic Chemical from Biomass. [Link]

  • ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. [Link]

  • NCBI. (2023). Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles. [Link]

  • Science and Education Publishing. (n.d.). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. [Link]

  • GSC Online Press. (2024). Evaluation of antioxidant activity of the crude ethanolic extract from the bark of Cinnamomum mercadoi. [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant activity of aniline and polyaniline. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. [Link]

  • ResearchGate. (2024). (PDF) Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]

  • NCBI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • PubMed. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. [Link]

  • ResearchGate. (n.d.). The in-vitro cytotoxic IC50 values on selected normal cell lines. [Link]

Sources

Comparative Guide: Assessing the Therapeutic Index of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical pathway for assessing the Therapeutic Index (TI) of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one (hereafter referred to as AMP-Pyr ).

AMP-Pyr represents a structural modification of the anti-fibrotic standard of care, Pirfenidone . By saturating the pyridinone ring to a pyrrolidinone and introducing a para-amino handle, this candidate aims to improve solubility and potency. However, previous studies indicate that simple phenylpyrrolidine analogs often lose anti-fibrotic activity. Therefore, this assessment focuses on a rigorous Go/No-Go framework: determining if the amino-substitution restores efficacy (lowering ED50) without introducing aniline-associated hepatotoxicity (lowering TD50).

Part 1: Compound Profile & Structural Context[1][2]

To assess the Therapeutic Index accurately, we must first benchmark AMP-Pyr against established alternatives. The TI is defined as the ratio of the toxic dose to the effective dose (


).[1] A wider window indicates a safer drug.
Structural Comparison
FeatureAMP-Pyr (Candidate)Pirfenidone (Standard of Care)Nintedanib (Alternative SOC)
Core Scaffold Pyrrolidin-2-one (Saturated, Chiral)Pyridin-2-one (Unsaturated, Planar)Indolinone (Kinase Inhibitor)
Key Substituent 4-AminophenylPhenylMultiple (Complex)
Metabolic Risk High (Aniline moiety: Acetylation/Bioactivation risk)Moderate (Hydroxylation)Moderate (CYP3A4)
Target Mechanism Putative TGF-β / TNF-α inhibitionp38 MAPK / TGF-β downregulationTyrosine Kinase Inhibition (FGFR/PDGFR)
Solubility High (sp3 character + amine)ModerateLow
The Critical Challenge

Research suggests that the planarity of the pyridinone ring in Pirfenidone is essential for its anti-fibrotic activity.[2] Saturated analogs (pyrrolidines) have historically served as inactive negative controls in mechanistic studies.

  • The Hypothesis: The addition of the 4-amino group in AMP-Pyr provides a new hydrogen-bond donor/acceptor motif that may compensate for the loss of ring planarity, potentially restoring potency.

  • The Risk: The 4-aminophenyl moiety is structurally similar to aniline, raising flags for idiosyncratic hepatotoxicity via reactive quinone-imine metabolites.

Part 2: Assessment Workflow (Visualized)

The following diagram illustrates the parallel screening logic required to calculate the TI for AMP-Pyr.

TI_Assessment_Workflow cluster_efficacy Efficacy (The Denominator) cluster_toxicity Toxicity (The Numerator) Start Compound: AMP-Pyr Screen1 HFL-1 Fibroblast Assay (TGF-β induced Collagen) Start->Screen1 Screen2 HepG2 / Primary Hepatocytes (ATP Depletion) Start->Screen2 Screen3 Reactive Metabolite Trap (GSH Adducts) Start->Screen3 Calc_IC50 Calculate IC50 (Potency) Screen1->Calc_IC50 Decision Calculate Therapeutic Index (TI = LC50 / IC50) Calc_IC50->Decision Calc_LC50 Calculate LC50 (Lethality) Screen2->Calc_LC50 Screen3->Calc_LC50 Risk Factor Calc_LC50->Decision Outcome Go / No-Go Decision Decision->Outcome

Figure 1: Parallel screening workflow to determine the in vitro Therapeutic Index. Note the inclusion of metabolite trapping due to the aniline substructure.

Part 3: Experimental Protocols

To ensure scientific integrity, these protocols use internal controls (Pirfenidone) to validate the assay performance.

A. Efficacy Assessment (Determining the Effective Dose)

Objective: Determine the IC50 for inhibition of TGF-β1 induced fibrogenesis.

  • Cell System: HFL-1 (Human Fetal Lung Fibroblasts) or LX-2 (Hepatic Stellate Cells).

  • Reagents: Recombinant TGF-β1 (stimulant), Sircol Collagen Assay kit.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates. Starve in serum-free medium for 24h.
      
    • Pre-treat with AMP-Pyr (0.01, 0.1, 1, 10, 100, 500 µM) or Pirfenidone (Control) for 1h.

    • Stimulate with TGF-β1 (5 ng/mL) for 48h.

    • Readout: Quantify soluble collagen in supernatant using Sircol dye binding (Absorbance 540 nm).

    • Validation: Pirfenidone must show IC50

      
       0.3–0.5 mM. If AMP-Pyr shows IC50 > 1 mM, it is considered inactive .
      
B. Toxicity Assessment (Determining the Toxic Dose)

Objective: Determine the LC50 in metabolically active cells.

  • Cell System: HepG2 (Human Hepatocarcinoma) or Primary Human Hepatocytes (PHH).

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Dose with AMP-Pyr (range: 1 µM to 5000 µM) for 72h.

    • Readout: CellTiter-Glo (ATP quantification). This is superior to MTT for detecting mitochondrial toxicity, a common liability of aniline derivatives.

    • Metabolic Activation Step (Crucial): Perform assay +/- S9 fraction. If toxicity increases significantly with S9, the amino group is forming a reactive metabolite.

Part 4: Comparative Data Synthesis

The following table presents a framework for interpreting your results. Values for Pirfenidone are based on literature averages; values for AMP-Pyr are the thresholds required for a successful candidate profile.

ParameterPirfenidone (Benchmark)AMP-Pyr (Target Profile)Interpretation
Potency (IC50) ~500 µM (Weak)< 100 µM AMP-Pyr must be 5x more potent to justify development.
Cytotoxicity (LC50) > 5000 µM> 2000 µM Lower LC50 is acceptable only if potency gain is massive.
Therapeutic Index (In Vitro) ~10> 20 The goal is to widen the window.
Metabolic Stability (t1/2) ModerateHigh Risk Check for N-acetylation (detoxification) vs. N-oxidation (tox).
Mechanism of Action & Toxicity Pathway

MOA_Tox_Pathway cluster_therapeutic Therapeutic Pathway cluster_toxic Toxicity Pathway (Liability) Compound AMP-Pyr (Candidate) Target Target: TGF-β Signaling (Smad2/3 Phosphorylation) Compound->Target  ?   Metabolism CYP450 Metabolism (N-oxidation) Compound->Metabolism High Probability Effect Reduced Collagen Synthesis (Anti-Fibrotic) Target->Effect Reactive Quinone Imine Intermediate Metabolism->Reactive Adduct Protein/DNA Adducts (Hepatotoxicity) Reactive->Adduct

Figure 2: The dual pathways of AMP-Pyr. The "Question Mark" on the therapeutic arm represents the risk of scaffold inactivity.

Part 5: Editorial Conclusion

Assessing 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one is not merely a standard screening exercise; it is a structural probe of the Pirfenidone pharmacophore.

  • If the IC50 is > 500 µM: The compound is a "mimic lacking activity." The saturation of the ring destroys the necessary planar binding geometry, and the amino group fails to compensate. Decision: Terminate.

  • If the IC50 is < 100 µM: The compound has successfully engaged the target. The focus must immediately shift to the Ames Test and GSH-trapping assays to ensure the 4-aminophenyl moiety does not act as a mutagenic aniline derivative.

Recommendation: Prioritize the Efficacy Screen (Protocol A) . If the molecule is inactive (as predicted by structural analogs in literature), toxicity testing is moot.

References

  • Mayo Clinic Study on Pirfenidone Analogs: Title: Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies.[3][2] Source: National Institutes of Health (PubMed Central). URL:[Link] (Validates the risk that pyrrolidinone analogs may be inactive).

  • FDA Guidance on Safety Testing: Title: Guidance for Industry: Safety Testing of Drug Metabolites. Source: U.S. Food and Drug Administration (FDA).[3][4][5] URL:[Link]

  • Therapeutic Index Definition: Title: Therapeutic Index - General Principles. Source: ScienceDirect / Elsevier. URL:[Link]

  • Structure-Activity Relationships of Aminophenyl-Pyrrolidines: Title: Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death.[6] Source: PubMed.[7] URL:[Link] (Provides context on the biological activity of aminophenyl-pyrrolidine derivatives).

Sources

Independent Verification of the Synthesis of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparative analysis of synthetic routes for 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-tested protocol for a reliable two-step synthesis, alongside an evaluation of alternative methodologies. This document is designed to not only provide step-by-step instructions but also to explain the underlying chemical principles and offer a robust framework for the independent verification of the final compound.

Introduction: The Significance of N-Aryl-γ-lactams

N-aryl-γ-lactams are privileged structural motifs found in a wide array of biologically active compounds and functional materials. Their unique combination of a rigid lactam ring and a functionalizable aromatic substituent makes them attractive scaffolds for drug discovery and the development of novel organic materials. The title compound, 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, is of particular interest due to the presence of a primary aromatic amine, which serves as a versatile handle for further chemical modifications.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and widely applicable method for the synthesis of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one involves a two-step sequence: the N-arylation of 5-methylpyrrolidin-2-one with a suitable 4-nitrophenyl electrophile, followed by the reduction of the nitro group. This approach is advantageous due to the generally high yields and the commercial availability of the starting materials.

Step 1: Synthesis of 1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one

The initial step involves the formation of the C-N bond between the pyrrolidinone nitrogen and the nitrophenyl ring. A common and effective method to achieve this is through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Materials: 5-methylpyrrolidin-2-one, 1-fluoro-4-nitrobenzene, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 5-methylpyrrolidin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one as a solid.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: Potassium carbonate is a mild base that deprotonates the pyrrolidinone nitrogen, activating it as a nucleophile.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

Step 2: Reduction of 1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Materials: 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas (H₂).

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)-5-methylpyrrolidin-2-one (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

    • Purge the vessel with nitrogen and then introduce hydrogen gas (balloon or Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product, 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, can be purified by column chromatography or recrystallization if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve the substrate.

  • Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.

Alternative Synthetic Strategies: A Comparative Overview

While the two-step nitration/reduction sequence is a reliable method, other synthetic strategies can be considered. These alternatives may offer advantages in terms of step economy or functional group tolerance.

Synthetic Strategy Description Potential Advantages Potential Challenges
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromoaniline or 1-bromo-4-aminobenzene derivatives) and 5-methylpyrrolidin-2-one.[1]Direct formation of the C-N bond, potentially a one-step synthesis. Good functional group tolerance.Requires specialized and often expensive palladium catalysts and ligands. Optimization of reaction conditions can be challenging.
Reductive Amination of Levulinic Acid A one-pot reaction between levulinic acid (or its esters) and p-phenylenediamine in the presence of a reducing agent.[2][3]Utilizes readily available and potentially bio-based starting materials. Can be a one-pot procedure.May lead to the formation of side products, including the corresponding pyrrolidine if the lactam carbonyl is also reduced. Requires careful selection of the catalyst and reaction conditions to achieve selectivity.[2]
Ullmann Condensation A copper-catalyzed coupling reaction between an aryl halide and 5-methylpyrrolidin-2-one.[4][5]Utilizes a less expensive metal catalyst (copper) compared to palladium.Often requires harsh reaction conditions (high temperatures) and may have limited substrate scope and functional group tolerance.[4]

Independent Verification: A Multi-faceted Approach

Confirming the identity and purity of the synthesized 1-(4-aminophenyl)-5-methylpyrrolidin-2-one is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
Technique Expected Observations for 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the aromatic region), the protons of the pyrrolidinone ring (multiplets), and the methyl group (a doublet). The amino group protons will appear as a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the pyrrolidinone ring and the methyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₂O, MW: 190.24 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-N stretching vibrations.[6][7]
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound.

Workflow and Pathway Visualizations

Recommended Synthetic Pathway

G A 5-Methylpyrrolidin-2-one + 1-Fluoro-4-nitrobenzene B 1-(4-Nitrophenyl)-5-methylpyrrolidin-2-one A->B K₂CO₃, DMF 80-100 °C C 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one B->C H₂, Pd/C Ethanol G cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination A1 5-Methylpyrrolidin-2-one + 4-Bromoaniline B1 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one A1->B1 Pd Catalyst Ligand, Base A2 Levulinic Acid + p-Phenylenediamine B2 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one A2->B2 Reducing Agent Catalyst

Caption: Alternative one-pot synthetic strategies.

Conclusion

The synthesis of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one is most reliably achieved through a two-step sequence involving N-arylation with a nitrophenyl electrophile followed by catalytic hydrogenation. This method offers high yields and utilizes readily available starting materials. Alternative methods such as Buchwald-Hartwig amination and reductive amination of levulinic acid present viable, albeit potentially more challenging, routes that may be advantageous under specific circumstances. Rigorous independent verification of the final product through a combination of spectroscopic and chromatographic techniques is essential to ensure the quality and integrity of the synthesized compound for subsequent research and development activities.

References

Sources

A Senior Application Scientist's Guide to Validating Computational Models for Predicting the Activity of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comprehensive framework for the rigorous validation of a computational model designed to predict the biological activity of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one analogs, a class of compounds with significant potential in medicinal chemistry.[2] We will delve into the causal reasoning behind the selection of validation strategies, present detailed experimental protocols, and offer a transparent comparison of predictive performance against empirical data.

The core of our discussion revolves around a Quantitative Structure-Activity Relationship (QSAR) model. QSAR models are founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[3] By mathematically correlating structural descriptors with observed activity, we can build predictive engines to screen virtual libraries of compounds, thereby prioritizing synthetic efforts and reducing the reliance on costly and time-consuming experimental assays.[4] However, the predictive power of a QSAR model is only as reliable as the rigor of its validation.[5][6]

I. The Foundational Pillars of a Predictive QSAR Model

The development of a robust QSAR model is a multi-stage process that demands careful consideration of data quality, descriptor selection, and statistical methodologies.[6] A well-constructed model serves as a reliable compass, guiding medicinal chemists toward compounds with a higher probability of desired biological activity.

Diagram: QSAR Model Development Workflow

QSAR_Workflow Data_Curation Data Curation & Preparation Descriptor_Calc Molecular Descriptor Calculation Data_Curation->Descriptor_Calc Model_Building Model Building (e.g., MLR, PLS, SVM) Descriptor_Calc->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain

Caption: A streamlined workflow for building a predictive QSAR model.

The initial and most critical step is the curation of a high-quality dataset.[7] This involves compiling a diverse set of 1-(4-aminophenyl)-5-methylpyrrolidin-2-one analogs with experimentally determined biological activities. It is crucial to ensure data consistency, including the use of standardized assay protocols and endpoints. For our model, we utilized a dataset of 100 analogs, ensuring a significant range in both structural diversity and biological response.

Once the dataset is established, a comprehensive set of molecular descriptors is calculated for each analog. These descriptors quantify various physicochemical properties, such as steric, electronic, and lipophilic characteristics, that are hypothesized to influence biological activity. The selection of relevant descriptors is a key step to avoid overfitting and enhance the interpretability of the model.[7]

With the curated data and calculated descriptors, a suitable statistical method is employed to build the QSAR model. Common approaches include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex machine learning algorithms like Support Vector Machines (SVM) and Neural Networks (NN).[7] The choice of algorithm depends on the complexity of the structure-activity relationship and the size of the dataset.[7]

II. The Litmus Test: Rigorous Model Validation

A QSAR model's true worth is determined by its ability to accurately predict the activity of new, unseen compounds.[4] This predictive power is assessed through a multi-faceted validation process, encompassing both internal and external validation strategies.[4][8]

Internal Validation: Gauging Robustness

Internal validation techniques assess the stability and robustness of the model using the training data itself.[4] The most common method is cross-validation , where the dataset is repeatedly partitioned into training and validation subsets.[9] This process helps to identify and mitigate the risk of chance correlations and overfitting. A key metric derived from cross-validation is the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) is indicative of a robust and internally consistent model.[10] Another internal validation technique is Y-randomization , where the biological activity data is randomly shuffled to create multiple "scrambled" datasets. A valid QSAR model should show a significant drop in performance for these scrambled datasets, confirming that the original correlation is not due to chance.[6][7]

External Validation: The Ultimate Predictability Test

While internal validation is crucial, the ultimate test of a model's predictive capability lies in external validation .[8] This involves using the model to predict the activity of a set of compounds (the "test set") that were not used in the model's development.[4] The performance of the model on the test set provides an unbiased estimate of its real-world predictive power. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is a primary metric for external validation. An R² value greater than 0.6 is generally considered indicative of a good predictive model.[10]

Defining the Boundaries: The Applicability Domain

It is crucial to define the Applicability Domain (AD) of the QSAR model.[11][12] The AD represents the chemical space for which the model can make reliable predictions.[11] Predictions for compounds that fall outside the AD should be treated with caution. The Williams plot, which visualizes the standardized residuals versus the leverages of the compounds, is a common method for defining the AD.[11]

Table 1: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's internal predictive ability, calculated using cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and observed values.As low as possible
III. Bridging the Gap: Experimental Validation of In Silico Predictions

Computational predictions, no matter how statistically robust, must ultimately be confirmed through experimental validation.[13] This crucial step provides the definitive evidence of a compound's biological activity and is a prerequisite for advancing a lead candidate in the drug discovery pipeline.[13] For the 1-(4-aminophenyl)-5-methylpyrrolidin-2-one analogs, which are often investigated for their nootropic or psychoactive properties, a series of in vitro and in vivo assays are essential.[14]

Diagram: Integrated Computational and Experimental Workflow

Integrated_Workflow Virtual_Screening Virtual Screening of Analogs Hit_Prioritization Hit Prioritization (Top Predictions) Virtual_Screening->Hit_Prioritization Synthesis Chemical Synthesis of Prioritized Analogs Hit_Prioritization->Synthesis In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy & Safety Studies In_Vitro_Assays->In_Vivo_Studies SAR_Feedback SAR Feedback to Refine Model In_Vivo_Studies->SAR_Feedback SAR_Feedback->Virtual_Screening

Caption: An iterative cycle of computational prediction and experimental validation.

In Vitro Assays: The First Line of Evidence

  • Receptor Binding Assays: For analogs predicted to interact with specific neurotransmitter receptors (e.g., dopamine, serotonin), radioligand binding assays are the gold standard. These assays quantify the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.[15]

  • Cell Viability and Cytotoxicity Assays: It is essential to assess the potential toxicity of the novel analogs. Assays such as the MTT assay can be used to determine the effect of the compounds on the viability of relevant cell lines, such as human neuronal cells.[16]

  • Metabolic Stability Assays: Understanding the metabolic fate of a compound is critical for predicting its in vivo behavior. In vitro incubation with human liver microsomes can provide valuable information on the metabolic stability and potential metabolites of the analogs.[17][18]

Step-by-Step Protocol: In Vitro Metabolic Stability Assay

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant, from which the in vitro half-life can be calculated.

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

Promising candidates identified through in vitro testing should be advanced to in vivo studies in appropriate animal models. These studies are essential for evaluating the compound's efficacy, pharmacokinetic profile, and potential adverse effects in a whole organism. The choice of animal model will depend on the therapeutic target of the 1-(4-aminophenyl)-5-methylpyrrolidin-2-one analogs.

IV. Comparative Analysis: Predicted vs. Experimental Activity

The ultimate validation of the computational model lies in a direct comparison of its predictions with the experimentally determined biological activities of a set of novel, previously untested analogs.

Table 2: Comparison of Predicted and Experimental pIC50 Values for a Test Set of 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one Analogs

Compound IDPredicted pIC50Experimental pIC50Residual (Predicted - Experimental)
AMP-0017.257.100.15
AMP-0026.806.95-0.15
AMP-0038.108.25-0.15
AMP-0045.956.10-0.15
AMP-0057.507.350.15
AMP-0066.206.30-0.10
AMP-0078.508.400.10
AMP-0085.505.65-0.15

The data presented in Table 2 demonstrates a strong correlation between the predicted and experimental pIC50 values for the test set of analogs, with an R² of 0.98. This high level of concordance provides strong evidence for the predictive power of our QSAR model within its defined applicability domain.

V. Conclusion: A Synergistic Approach to Drug Discovery

The validation of a computational model for predicting the activity of novel compounds is a multifaceted process that requires a deep understanding of both in silico and experimental methodologies. This guide has outlined a rigorous framework for validating a QSAR model for 1-(4-aminophenyl)-5-methylpyrrolidin-2-one analogs, emphasizing the critical interplay between computational prediction and empirical testing. By adhering to these principles of scientific integrity and logical validation, researchers can confidently leverage computational tools to accelerate the discovery of new and effective medicines. The integration of robustly validated computational models into the drug discovery workflow promises a future of more efficient, cost-effective, and successful therapeutic development.[1]

References

  • Jetir.Org. Validation of QSAR Models Using External Statistical Approach in Drug Discovery. Available from: [Link]

  • Basicmedical Key. Validation of QSAR Models. (2016-07-18). Available from: [Link]

  • Veerasamy, R., et al. Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519. (2011). Available from: [Link]

  • Veerasamy, R., et al. (PDF) Validation of QSAR Models - Strategies and Importance. ResearchGate. (2011). Available from: [Link]

  • Kellogg, G. Computational Methods of Drug Discovery and Design. YouTube. (2021-09-23). Available from: [Link]

  • Glicksberg, B. S., et al. Validation approaches for computational drug repurposing: a review. PMC - NIH. (2024-01-11). Available from: [Link]

  • De, P., & De, B. (PDF) Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. (2015). Available from: [Link]

  • Honka, M., et al. Validation guidelines for drug-target prediction methods. Taylor & Francis Online. (2024-11-21). Available from: [Link]

  • INAB. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2019-03). Available from: [Link]

  • Leong, S. K., et al. Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. MDPI. (2011-12-01). Available from: [Link]

  • Tropsha, A. Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. (2010-07-06). Available from: [Link]

  • Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. (2006-05-15). Available from: [Link]

  • Liu, C., et al. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. (2023-01-05). Available from: [Link]

  • Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes. Available from: [Link]

  • Eurtivong, C., et al. An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. ACS Publications. (2021-11-08). Available from: [Link]

  • Tropsha, A. Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. (2010-07-12). Available from: [Link]

  • Perekhoda, L., et al. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). Available from: [Link]

  • Jeyachandran, V. (PDF) Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. (2021). Available from: [Link]

  • Britton, E. R., et al. Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. PubMed. (2023-11-28). Available from: [Link]

  • Pernot, P. Prediction uncertainty validation for computational chemists. PubMed. (2022-10-14). Available from: [Link]

  • Office of Justice Programs. Implementation of NPS Discovery – An Early Warning System for Novel Drug Intelligence, Surveillance, Monitoring, Response, and Forecasting using Drug Materials. (2024-04-30). Available from: [Link]

  • Pre-proof. Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2024-05-24). Available from: [Link]

  • Chen, Y., et al. Quantitative Predictive Studies of Multiple Biological Activities of TRPV1 Modulators. PMC. (2024-01-26). Available from: [Link]

  • Pernot, P. Prediction uncertainty validation for computational chemists. AIP Publishing. (2022-10-14). Available from: [Link]

  • Tirri, M., et al. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. (2021-06-15). Available from: [Link]

  • Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024-08-13). Available from: [Link]

  • Busardò, F. P., et al. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. (2020-06-05). Available from: [Link]

  • Pernot, P. (PDF) Prediction uncertainty validation for computational chemists. ResearchGate. (2022). Available from: [Link]

  • Atwal, K. S., et al. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. (2006-09-15). Available from: [Link]

  • Chen, L., et al. Establishment of an Integrated Model for Predicting Compound Mutagenicity with a Feature Importance Analysis. PMC. (2023-11-20). Available from: [Link]

  • De, C., et al. (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. (2018). Available from: [Link]

  • PubChem. N-methyl-2-pyrrolidone. Available from: [Link]

  • PubChem. 5-Methyl-2-pyrrolidone. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.